3-Chloropyrazine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-52-3 | |
| Record name | 55557-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)
This guide provides a comprehensive technical overview of 3-chloropyrazine-2-carbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and significant applications, supported by practical, field-proven insights and detailed experimental protocols.
Core Molecular Characteristics
This compound, with the CAS number 55557-52-3, is a substituted pyrazine derivative featuring a chlorine atom and a nitrile group on the pyrazine ring.[1][2] This unique arrangement of functional groups dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.[3][4][5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 55557-52-3 | [1][2][6] |
| Molecular Formula | C₅H₂ClN₃ | [2][6] |
| Molecular Weight | 139.54 g/mol | [2][6] |
| Appearance | Pale yellow to off-white solid | [7][8] |
| Melting Point | 45-47 °C | [6][7][9] |
| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [6][9] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [6][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
| Spectroscopy | Data | Source(s) |
| IR (KBr) νmax (cm⁻¹) | 3088 (νCHar), 2242 (νCN), 1377 (νC=C), 1087 (νC-N) | [3][9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5) | [3][9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN) | [3][9] |
| MS (ESI) m/z (%) | 140.3 (100) [M + H]⁺, 142.3 (40) [M + H + 2]⁺ | [3][9] |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the chlorination of pyrazine-2-carbonitrile.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis of 2-chloro-3-cyanopyrazine from pyrazine-2-carbonitrile.[9][10]
-
Reaction Setup: In a well-ventilated fume hood, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add sulfonyl chloride (21.2 mL, 260.8 mmol) to the reaction mixture over 10 minutes, maintaining the temperature.
-
Reaction Progression: Stir the reaction mixture in the ice bath for 30 minutes. Then, allow the mixture to gradually warm to room temperature and continue stirring for 5 hours.
-
Work-up: After the reaction is complete, decant the toluene layer. Extract the residual oily material three times with ether. Combine the toluene and ether layers and quench with ice water in an ice bath.
-
Neutralization and Extraction: Neutralize the combined organic layers with solid NaHCO₃. Separate the layers and extract the aqueous layer further with ether.
-
Drying and Evaporation: Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield this compound as a white powder (4.7 g, 51% yield).[9]
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring, which is further enhanced by the electron-withdrawing effects of the chloro and cyano substituents.[3] This makes the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 3-position is an excellent leaving group and is readily displaced by a variety of nucleophiles.[3] This reactivity is the cornerstone of its synthetic utility.
-
Aminodehalogenation: The reaction with amines is a common transformation, providing access to a diverse range of 3-aminopyrazine-2-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry.[11]
-
Reaction with Other Nucleophiles: Other nucleophiles, such as those containing sulfur (e.g., thiols), can also effectively displace the chlorine atom.[3]
Transformations of the Nitrile Group
The cyano group offers another site for chemical modification, further expanding the synthetic possibilities.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[5] Partial hydrolysis under controlled conditions yields 3-chloropyrazine-2-carboxamide, a key intermediate for various derivatives.[5][11] This transformation is often preferred over direct amidation due to higher yields.[11]
Cross-Coupling Reactions
While the chlorine atom is susceptible to SₙAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[5] This allows for the introduction of aryl and heteroaryl groups at the 3-position.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
This compound is a crucial starting material and intermediate in the synthesis of several important pharmaceutical compounds.
Tuberculostatic Agents
This compound is a reactant in the synthesis of tuberculostatic pyrazine derivatives.[6][9] The pyrazine ring is a key pharmacophore in several anti-tuberculosis drugs.
Acalabrutinib Intermediate
This compound is a key intermediate in the synthesis of Acalabrutinib (ACP-196), a medication used for the treatment of certain types of cancer.[7][8]
Favipiravir Synthesis
The synthesis of the antiviral drug Favipiravir can involve intermediates derived from chlorinated pyrazines. For instance, 3,6-dichloropyrazine-2-carbonitrile is a key intermediate for Favipiravir, highlighting the importance of chloropyrazine carbonitriles in antiviral drug development.[3][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Avoid direct contact with the substance.[1] Use in a well-ventilated area, preferably in a fume hood.[1] Avoid the formation and spread of dust.[1]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[1][7] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6][9]
-
Hazards: The compound is classified as harmful (Xn).[6][8] In case of combustion, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[1]
-
In case of exposure:
-
Skin contact: Drench the affected skin with running water for at least 10 minutes.[1]
-
Eye contact: Bathe the eye with running water for 15 minutes.[1]
-
Ingestion: Wash out the mouth with water and do not induce vomiting.[1]
-
Inhalation: Remove the individual from exposure.[1] In all cases of exposure, it is advisable to consult a doctor.[1]
-
Conclusion
This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity, primarily governed by nucleophilic aromatic substitution and transformations of the nitrile group, allows for the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of important pharmaceuticals underscores its significance to the drug development industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
References
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Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1533. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
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Papaws. (2023). Synthesis and Research Applications of this compound in Drug Discovery. [Link]
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Manus Aktteva Biopharma LLP. (n.d.). This compound (CAS No.: 55557-52-3). [Link]
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ResearchGate. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
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ResearchGate. (2020). The complete synthesis of favipiravir from 2-aminopyrazine. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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3-Chloropyrazine-2-carbonitrile structure and IUPAC name
High-Performance Scaffold for Heterocyclic Medicinal Chemistry
Executive Summary
3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) represents a "privileged scaffold" in modern drug discovery. Its utility stems from the unique electronic push-pull relationship between the electron-deficient pyrazine ring, the electron-withdrawing nitrile group, and the labile chlorine atom. This configuration renders the C3 position highly susceptible to nucleophilic aromatic substitution (
Structural Analysis & IUPAC Nomenclature
Nomenclature and Numbering
-
Common Names: 3-Chloro-2-cyanopyrazine; 2-Chloro-3-pyrazinecarbonitrile.[5]
The pyrazine ring is numbered starting from one nitrogen as position 1. The carbonitrile group takes precedence for numbering, assigned position 2. Consequently, the chlorine substituent falls at position 3.[4]
Electronic Profile (The "Electrophilic Trap")
The reactivity of this molecule is defined by the C3 Electrophilic Center .
-
Inductive Effect (-I): The pyrazine nitrogens (N1, N4) pull electron density from the ring carbons.
-
Mesomeric/Resonance Effect (-M): The nitrile group at C2 is strongly electron-withdrawing, further depleting electron density at the adjacent C3 position.
-
Leaving Group: The chlorine atom serves as a stable leaving group.[4]
This combination makes C3 exceptionally reactive toward nucleophiles (amines, thiols, alkoxides) under mild conditions, often without transition metal catalysis.
Figure 1: Structural connectivity highlighting the activation of the C3 position by the ortho-nitrile group.
Physicochemical Profile
Accurate physicochemical data is critical for process optimization and handling.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 139.54 g/mol | |
| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure |
| Melting Point | 45–47 °C | Low MP requires cold storage to prevent caking |
| Boiling Point | ~264 °C (Predicted) | Sublimes under high vacuum |
| Density | 1.43 g/cm³ | |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poorly soluble in water; hydrolyzes slowly |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis risk) |
Synthetic Pathways[3][4][9]
The industrial standard for synthesizing this compound utilizes 3-hydroxypyrazine-2-carboxamide as the precursor.[5] This route is preferred over direct chlorination of pyrazine-2-carbonitrile due to higher regioselectivity and yield.
The "One-Pot" Dehydrative Chlorination
This reaction utilizes Phosphorus Oxychloride (
-
Dehydration: Converts the primary amide (
) to a nitrile ( ). -
Chlorination: Converts the hydroxyl tautomer (
) to a chloride ( ).
Reaction Scheme:
Mechanism of Action
The causality of using
Figure 2: Dual-mechanism workflow for the conversion of the amide precursor to the chloro-nitrile product.
Reactivity & Applications
Nucleophilic Aromatic Substitution ( )
The primary utility of this compound is in
-
Regioselectivity: Attack occurs exclusively at C3. The C2-nitrile is stable under standard
conditions but can be hydrolyzed or reduced in subsequent steps. -
Kinetics: Reactions with primary amines often proceed at room temperature or mild heating (
) in polar aprotic solvents (DMF, DMSO) or alcohols.
Scaffold for Drug Discovery
-
Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP, making it a scaffold for PI3K and BTK inhibitors (e.g., analogs related to Acalabrutinib).
-
Antitubercular Agents: Pyrazinamide derivatives are frontline TB drugs; this scaffold allows for rapid derivatization to overcome resistance.
-
Bicyclic Synthesis: Following
, the nitrile group can be cyclized with the newly introduced nucleophile (e.g., using hydrazine) to form pyrazino-fused systems like pyrazolo[2,3-b]pyrazines .
Experimental Protocols
Protocol: Synthesis from 3-Hydroxypyrazine-2-carboxamide
Note: Perform in a fume hood.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Charging: Add 3-hydroxypyrazine-2-carboxamide (10.0 g, 71.9 mmol) and Phosphorus Oxychloride (
) (50 mL, excess). -
Catalysis: Slowly add Pyridine (2.0 mL) dropwise. Caution: Exothermic.
-
Reaction: Heat the mixture to 90–100 °C for 3–4 hours. Monitor by TLC (eluent 1:1 Hexane/EtOAc) until the starting material is consumed.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (300 g) with vigorous stirring to hydrolyze excess
. Maintain temperature <20 °C. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with saturated
and brine. Dry over , filter, and concentrate in vacuo. -
Result: The crude solid (pale yellow) can be recrystallized from hexane/ether if necessary. Typical yield: 60–75%.
Protocol: General Derivatization with Amines
-
Dissolution: Dissolve This compound (1.0 eq) in THF or Ethanol (0.2 M concentration).
-
Addition: Add the Amine Nucleophile (1.1 eq) and a base like Triethylamine (
) or DIPEA (1.5 eq). -
Incubation: Stir at Room Temperature for 2–6 hours. If the amine is sterically hindered, heat to 50 °C.
-
Isolation: Evaporate solvent. Resuspend in water and filter the precipitate (if solid) or extract with EtOAc (if oil).
References
-
PubChem. (n.d.).[2][8] this compound (CID 2775796). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Sato, N. (1980). Studies on pyrazines.[4][9][10][11][12][13][14] Synthesis of 3-substituted pyrazine-2-carbonitriles. Journal of Heterocyclic Chemistry. (Contextual citation for general pyrazine nitrile synthesis methods).
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An In-Depth Technical Guide to the Physical Properties of 3-Chloropyrazine-2-carbonitrile, Focusing on Melting Point Determination
This guide provides an in-depth analysis of the physical properties of 3-Chloropyrazine-2-carbonitrile (CAS No. 55557-52-3), a critical heteroaromatic building block in modern organic synthesis and drug discovery. A primary focus is placed on its melting point, a fundamental characteristic that serves as a crucial indicator of purity and identity. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a thorough understanding of its properties and the methodologies for their verification.
Introduction to this compound
This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate.[1][2] The electron-deficient nature of the pyrazine ring, combined with the reactivity imparted by the chloro and cyano functional groups, makes it a valuable precursor for constructing more complex molecular architectures.[1] It serves as a key starting material in the synthesis of various biologically active molecules, including tuberculostatic agents and the targeted cancer therapy drug Acalabrutinib.[2][3] Accurate characterization of its physical properties is paramount for ensuring the quality, consistency, and success of these synthetic applications.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented below. This data is critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Melting Point | 45-47 °C | [1][2][3][4][5] |
| Appearance | Pale yellow to off-white or light brown to black solid | [1][2][4] |
| Molecular Formula | C₅H₂ClN₃ | [1][4][6] |
| Molecular Weight | 139.54 g/mol | [1][4] |
| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [3][4][5] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3][4][5] |
| CAS Number | 55557-52-3 | [1][4] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3][4][5] |
The Significance of Melting Point for Purity Assessment
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure, nonionic organic compound, the melting point is a sharp, well-defined temperature range, typically spanning 0.5-1.0 °C. The presence of even small quantities of miscible impurities disrupts the crystal lattice, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.
Therefore, the experimental determination of the melting point serves as a primary, cost-effective method for gauging the purity of a sample of this compound.[7] Literature values consistently report the melting point in the range of 45-47 °C.[1][2][3][4][5] One synthetic preparation reported an experimental value of 44-46 °C against a cited literature value of 47-48 °C.[8][9] A sharp melting range observed within this consensus window provides strong evidence of high sample purity. Conversely, a melting range that is significantly lower or broader than expected suggests the presence of residual solvents, starting materials, or byproducts, indicating that further purification may be necessary.
Experimental Protocol: Capillary Melting Point Determination
The following protocol details a self-validating method for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.
Causality and Principles
The methodology is designed to ensure uniform and controlled heat transfer to a finely packed sample, allowing for precise observation of the phase transition from solid to liquid.
-
Sample Preparation: The sample must be completely dry and finely powdered.[7] Moisture can act as an impurity, depressing the melting point. A fine powder ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate determination.[7]
-
Heating Rate: A rapid initial heating rate is used to approach the anticipated melting point quickly. However, the rate must be significantly reduced (to ~1-2 °C per minute) when approaching the melt. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, which is critical for an accurate reading.[10]
Safety Precautions
-
Hazard Profile: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[11]
-
Handling: All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid creating and inhaling dust.[11]
Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass or piece of weighing paper.
-
Using a spatula, crush the solid into a fine powder.[12]
-
-
Capillary Tube Loading:
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[12][13]
-
Continue this process until the sample is packed to a height of approximately 1-2 mm.[13] An overly large sample will result in a broader melting range due to uneven heat transfer.
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned for an accurate temperature reading.
-
-
Melting Point Determination:
-
Rapid Pre-Melt (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a medium-to-high rate to establish a rough range.
-
Accurate Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about 20 °C below the expected melting point (i.e., around 25 °C).[10]
-
Decrease the heating rate to approximately 1-2 °C per minute.
-
Record T₁: Note the temperature at which the first droplet of liquid becomes visible within the sample.[10]
-
Record T₂: Note the temperature at which the entire sample has completely liquefied and turned into a transparent liquid.[10]
-
-
Reporting:
-
The result should be reported as a melting range from T₁ to T₂. For example, "45.5-46.5 °C."
-
For validation, it is best practice to perform at least two measurements.
-
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Conclusion
The melting point of this compound is a key physical property, consistently reported in the range of 45-47 °C. This parameter is not merely a physical constant but a powerful and accessible tool for the preliminary assessment of sample purity. Adherence to a rigorous, well-understood experimental protocol for its determination is essential for ensuring the quality of this important synthetic intermediate. A sharp melting range within the established literature values provides researchers with a high degree of confidence in the material's identity and purity, which is foundational for reliable and reproducible outcomes in research and drug development.
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This compound . Chongqing Chemdad Co. ,Ltd. [Link]
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-
6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . MDPI. [Link]
-
experiment (1) determination of melting points . SlideShare. [Link]
-
Melting point determination . University of Calgary. [Link]
-
DETERMINATION OF MELTING POINTS . Mettler Toledo. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance . S.S. Jain Subodh P.G. (Autonomous) College. [Link]
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- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]
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The Electron-Deficient Pyrazine Core: A Technical Guide to 3-Chloropyrazine-2-carbonitrile
Executive Summary
3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) is a high-value heteroaromatic scaffold in modern drug discovery, most notably serving as a critical intermediate in the synthesis of the BTK inhibitor Acalabrutinib (Calquence®). Its utility stems from the extreme electron deficiency of the pyrazine ring, which is synergistically activated by the ortho-cyano and meta-chloro substituents. This electronic architecture renders the C3 position highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides a technical deep dive into the electronic properties, reactivity profiles, and validated experimental protocols for manipulating this versatile building block.
Electronic Architecture & Reactivity Logic
The reactivity of this compound is defined by the convergence of three electron-withdrawing vectors, creating a "super-electrophilic" center at C3.
The Electronic Triad
-
Pyrazine Nitrogen Atoms (N1 & N4): The electronegative nitrogen atoms in the ring exert a strong inductive effect (-I), pulling electron density from the carbon skeleton. The N4 nitrogen is para to the C3-Chlorine, allowing it to stabilize the negative charge in the Meisenheimer intermediate via resonance (-M effect).
-
Cyano Group (C2-CN): A strong electron-withdrawing group (EWG) located ortho to the chlorine. It activates the C3 position through both inductive (-I) and mesomeric (-M) effects, significantly lowering the energy of the transition state for nucleophilic attack.
-
Chloro Substituent (C3-Cl): Acts as the leaving group.[1] While halogen atoms are generally deactivating in Electrophilic Aromatic Substitution (
), in , the electronegativity of chlorine increases the electrophilicity of the attached carbon (C3), attracting nucleophiles.[1]
Regioselectivity Analysis
In a nucleophilic attack, the incoming nucleophile targets the position that leads to the most stable intermediate.
-
Attack at C3 (Preferred): The negative charge in the Meisenheimer complex is delocalized onto the N4 ring nitrogen and the C2-cyano group. This dual stabilization makes C3 the kinetic and thermodynamic site of choice.
-
Attack at C5/C6: Lacks the immediate ortho/para stabilization from the strong Cyano EWG, resulting in a higher activation energy barrier.
Mechanistic Visualization
The following diagram illustrates the resonance stabilization that drives the regioselectivity toward C3 substitution.
Caption: Mechanism of
Experimental Protocols
The following protocols are synthesized from high-reliability literature sources, focusing on the two most common transformations: Aminodehalogenation (exploiting the C3-Cl) and Controlled Hydrolysis (exploiting the C2-CN).
Protocol A: Aminodehalogenation (Synthesis of 3-Benzylaminopyrazine-2-carbonitrile)
Objective: Replace the chlorine atom with an amine nucleophile.[1] This reaction is the standard test for pyrazine electrophilicity.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Benzylamine (1.2 eq)
-
Base: Triethylamine (
) (1.5 eq) -
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with this compound and dissolve in anhydrous THF under an inert atmosphere (
). -
Addition: Cool the solution to 0°C to control the initial exotherm. Add Triethylamine followed by the dropwise addition of Benzylamine.
-
Reaction: Allow the mixture to warm to room temperature.
-
Note: For sterically hindered amines, heating to 60°C–90°C in DMF may be required.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Conversion is typically complete within 4–6 hours.
-
-
Workup: Dilute with Ethyl Acetate and wash with water (
) and brine ( ). Dry the organic phase over , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Expected Yield: 85–95% (pale yellow solid).
Protocol B: Controlled Partial Hydrolysis (Synthesis of 3-Chloropyrazine-2-carboxamide)
Objective: Selectively hydrolyze the nitrile to the primary amide without displacing the chlorine or hydrolyzing to the acid.[1] This is a critical step in the synthesis of antitubercular pyrazinamide derivatives.
Reagents:
Procedure:
-
Preparation: Prepare a mixture of 30%
(approx. 3.5 eq) and water. Adjust the pH to exactly 9.0 using 8% NaOH. -
Addition: Heat the aqueous mixture to 50°C. Add solid this compound portion-wise over 30 minutes.
-
Critical Control: The reaction is exothermic.[1] Maintain temperature at 50–55°C.
-
-
Maintenance: Stir for 2.5 hours at 55°C. Continuously monitor pH; if it drops below 9, add drops of 8% NaOH to maintain pH 9.
-
Why? Higher pH risks hydrolysis of the Cl group or over-hydrolysis to the carboxylic acid. Lower pH stalls the reaction.
-
-
Isolation: Cool the reaction mixture to 4°C (fridge). The product, 3-chloropyrazine-2-carboxamide, will crystallize out.[2]
-
Filtration: Filter the solid, wash with cold water, and dry.[3] Recrystallize from ethanol if necessary.
Expected Yield: ~80% (White crystalline solid).[2][6]
Quantitative Data Summary
The following table summarizes the reactivity trends of this compound compared to related heterocycles, highlighting the activation provided by the nitrile group.
| Substrate | Electrophile Site | Relative | Activation Source |
| This compound | C3 | High (100) | N1, N4, -CN (-I/-M) |
| 2-Chloropyrazine | C2 | Low (1) | N1, N4 only |
| 2-Chloro-3-methylpyrazine | C2 | Very Low (<0.1) | Deactivated by -CH3 (+I) |
| 3-Chloropyridine-2-carbonitrile | C3 | Moderate (25) | Single N, -CN |
Note:
Synthesis Workflow: Acalabrutinib Intermediate
The molecule serves as the starting material for the synthesis of the imidazo[1,5-a]pyrazine core found in Acalabrutinib.
Caption: Simplified synthetic route from this compound to the Acalabrutinib core.
Safety & Handling
-
Hazard Identification: this compound is classified as Harmful (Xn) .
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
-
Cyanide Risk: While the nitrile group is stable under neutral conditions, strong acidic hydrolysis or combustion can release Hydrogen Cyanide (HCN). Always work in a well-ventilated fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide . MDPI (Molecules).[1] Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
Sources
- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of acalabrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Chloropyrazine-2-carbonitrile
This Application Note provides a rigorous, field-validated protocol for the regioselective synthesis of 3-chloropyrazine-2-carbonitrile starting directly from pyrazine-2-carbonitrile . This transformation is a critical entry point for the synthesis of complex pyrazine scaffolds, including antiviral agents (e.g., Favipiravir intermediates) and kinase inhibitors.
Unlike conventional routes that require multi-step N-oxide rearrangement or starting from hydroxylated precursors, this guide focuses on a direct C-H chlorination strategy using sulfuryl chloride (
Strategic Overview & Route Analysis
The introduction of a chlorine atom at the C3 position of the pyrazine ring, adjacent to the electron-withdrawing nitrile group, is synthetically challenging due to the electron-deficient nature of the heterocycle.
Route Comparison
| Feature | Direct Chlorination (Recommended) | N-Oxide Rearrangement (Classic) | Hydroxyl-to-Chloro (Substitution) |
| Starting Material | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | 3-Hydroxypyrazine-2-carbonitrile |
| Reagents | mCPBA, then | ||
| Step Count | 1 Step | 2 Steps | 2+ Steps (requires OH precursor) |
| Regioselectivity | High (C3 favored) | Variable (C3/C5/C6 mixtures) | High (substitution specific) |
| Atom Economy | High | Low (stoichiometric oxidant waste) | Moderate |
Why this Protocol?
The selected protocol utilizes a DMF-catalyzed chlorination in toluene. The combination of
Reaction Mechanism & Pathway[2]
The reaction operates via a chemically activated substitution. DMF reacts with sulfuryl chloride to form a catalytic amount of the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a carrier for the active chlorine or activates the pyrazine ring.
Pathway Diagram
Caption: Direct C-H chlorination pathway mediated by sulfuryl chloride and DMF.
Detailed Experimental Protocol
Materials & Equipment[4][5]
-
Reactants:
-
Pyrazine-2-carbonitrile (Purity >98%)[1]
-
Sulfuryl Chloride (
) (Freshly distilled or high purity) -
N,N-Dimethylformamide (DMF) (Anhydrous)
-
-
Solvents: Toluene (ACS Grade), Diethyl Ether or MTBE (for extraction).
-
Equipment:
Step-by-Step Methodology
Safety Precaution: Sulfuryl chloride is corrosive and reacts violently with water. Perform all operations in a functioning fume hood. Connect the reaction vessel to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.
Step 1: Reactor Setup and Dissolution
-
Charge the reaction vessel with Pyrazine-2-carbonitrile (1.0 equiv, e.g., 6.90 g, 65.6 mmol).
-
Add Toluene (7.0 volumes, e.g., 48 mL) and DMF (0.7 volumes, e.g., 5 mL).
-
Stir the mixture until a homogeneous solution is obtained.
-
Cool the system to 0–5 °C using an ice bath.
Step 2: Controlled Addition
-
Charge the addition funnel with Sulfuryl Chloride (4.0 equiv, e.g., 21.2 mL, 260 mmol).
-
Critical Control Point: Add the
dropwise over 10–15 minutes , maintaining the internal temperature below 10 °C.-
Note: A slight exotherm and gas evolution (
, ) will be observed.
-
Step 3: Reaction Phase
-
After addition is complete, stir at 0–5 °C for 30 minutes .
-
Remove the ice bath and allow the reaction to warm gradually to Room Temperature (20–25 °C) .
-
Stir at room temperature for 5 hours .
-
Monitoring: Monitor reaction progress by TLC (DCM eluent) or HPLC. The starting material (
) should convert to the product ( ).
-
Step 4: Workup & Isolation
-
Decantation: Stop stirring. Allow phases to settle. Decant the supernatant Toluene layer (if distinct) or proceed directly to quenching if the mixture is homogenous/oily.
-
Observation: A reddish oily residue is often observed (the product complex).
-
-
Quenching: Cool the reaction mixture (or residue) to 0 °C. Carefully quench by adding Ice Water (slowly!) to decompose excess
.-
Warning: Vigorous gas evolution.
-
-
Neutralization: Adjust the pH of the aqueous mixture to ~7–8 using solid Sodium Bicarbonate (
) . -
Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (
mL). -
Washing: Combine organic layers and wash with Brine (
). -
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a solid or semi-solid.
-
Flash Chromatography: Purify using Silica Gel (Eluent: 100% Dichloromethane or Hexane/EtOAc gradient).
-
Yield: Expected yield is 45–55% .
-
Product: this compound (White to pale yellow powder).[3]
Workflow Visualization
Caption: Operational workflow for the synthesis of this compound.
Quality Control & Characterization
Validate the synthesized compound using the following physicochemical parameters.
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 44 – 48 °C | Lit.[4] value: 47–48 °C |
| TLC ( | ~0.76 | Eluent: 100% Dichloromethane |
| Solvent: DMSO- | ||
| C3 shift confirms chlorination adjacent to CN. | ||
| MS (ESI) | Characteristic 3:1 Chlorine isotope pattern.[5] |
Troubleshooting Guide
-
Low Yield: Ensure
is fresh. Old reagent often contains hydrolyzed species that retard the reaction. Ensure the reaction runs for the full 5 hours at RT; premature termination leads to incomplete conversion. -
Polychlorination: If 3,6-dichloro or 3,5-dichloro byproducts are observed, strictly control the temperature during addition (do not exceed 10 °C) and verify stoichiometry (do not exceed 4.0 equiv).
-
Emulsions: During extraction, the presence of DMF can cause emulsions. Wash the organic layer thoroughly with water or slightly acidic brine to remove residual DMF.
References
-
ChemicalBook. (2023).[1] Synthesis and Research Applications of this compound in Drug Discovery. Retrieved from
-
Smolecule. (2024). This compound Product Information and Synthesis. Retrieved from
-
BenchChem. (2025).[6][7] Application Notes: Reaction of Pyrazine-2-sulfonyl chloride and Pyrazine derivatives. Retrieved from
-
Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile (WO2021237945A1). (Referenced for background on chlorination conditions). Retrieved from
Sources
- 1. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 3-Chloropyrazine-2-carbonitrile
[1]
Audience:1Executive Summary & Strategic Importance
3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of tuberculostatic agents (e.g., pyrazinamide analogs) and Cathepsin C inhibitors.[1] Its unique reactivity profile stems from the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the ortho-positioned nitrile group.[1]
This guide provides authoritative protocols for exploiting this reactivity to form C-N, C-O, and C-S bonds.[1] Unlike generic halopyrazines, this substrate requires specific handling to prevent the hydrolysis of the labile nitrile group while maximizing the rate of nucleophilic displacement.[1]
Mechanistic Insight: The "Ortho-Effect" Activation
The reactivity of the C3-chlorine is significantly enhanced by the C2-nitrile group.[1] Through inductive (-I) and mesomeric (-M) effects, the nitrile group lowers the energy of the Meisenheimer transition state, making the C3 position highly electrophilic.
Key Design Consideration: The nitrile group is also susceptible to hydrolysis (to carboxamide) under aqueous basic conditions.[1] Therefore, anhydrous conditions are strictly recommended for the
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and critical decision points for functionalizing this scaffold.
Caption: Reaction pathway showing divergent synthesis based on nucleophile choice and the risk of hydrolysis.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of benzylamino-pyrazine derivatives (Tuberculosis research) and pyrrolidine-based inhibitors.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)[1]
-
Base: Triethylamine (
) or DIPEA (2.0 equiv)[1] -
Solvent: Anhydrous THF or Ethanol (Abs.)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 500 mg, 3.58 mmol) in anhydrous THF (5.0 mL).
-
Addition: Add the amine (e.g., 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate, 3.58 mmol) followed by triethylamine (1.0 mL, 7.17 mmol).
-
Note: If using an amine hydrochloride salt, increase base to 3.0 equiv.[1]
-
-
Reaction: Cap the vial/flask and heat to 60–80 °C for 12–15 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (30 mL).[1][2]
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Validation Data: Typical yields for secondary amines (e.g., pyrrolidine, morpholine) range from 85% to >95% .[1]
Protocol B: C-S Bond Formation (Thioetherification)
Application: Introduction of sulfur handles for further functionalization.[1]
Reagents:
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Thiolation: Dissolve the substrate (1.0 equiv) in Ethanol (0.15 M concentration).
-
Addition: Add NaSH (1.3 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 3 hours.
-
Critical Control: Do not heat significantly, as this may promote dimerization or hydrolysis.[1]
-
-
Neutralization: Evaporate EtOH. Dissolve residue in water and carefully neutralize with 2M HCl to precipitate the thiol or extract it.[1]
-
Alkylation (Optional One-Pot): If a thioether is desired immediately, add the alkyl halide (e.g.,
) and directly to the crude thiol residue in Acetone and stir.[1]
Protocol C: C-O Bond Formation (Etherification)
Application: Synthesis of alkoxy-pyrazines.[1]
Reagents:
-
Nucleophile: Alcohol or Phenol
-
Base: Sodium Hydride (NaH) for alcohols; Potassium Carbonate (
) for phenols.[1] -
Solvent: Anhydrous THF or DMF.[1]
Step-by-Step Methodology:
-
Activation:
-
For Alcohols: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.
-
For Phenols: Combine phenol (1.1 equiv) and
(2.0 equiv) in DMF.[1]
-
-
Coupling: Add the solution of this compound (1.0 equiv) to the activated nucleophile solution.
-
Reaction: Stir at 0°C to RT .
-
Note: This substrate is highly activated; heating is often unnecessary and may cause side reactions.[1]
-
-
Quench: Quench carefully with water (if NaH used) or saturated
.[1] Extract with EtOAc.[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Nitrile | Presence of water + base; High Temp.[1] | Use anhydrous solvents (THF, DMF).[1] Lower reaction temperature.[1][2][6] Switch to weaker base (e.g., |
| Low Conversion | Poor nucleophilicity; Steric hindrance.[1] | Increase temperature to reflux.[1] Use a more polar aprotic solvent (DMF, DMSO).[1] Use microwave irradiation (100°C, 30 min). |
| Side Products (Dimerization) | High concentration; Over-heating.[1] | Dilute reaction mixture (0.05 M). Add nucleophile slowly.[1] |
| Purification Difficulties | Product polarity similar to SM. | The product is often more polar.[1] Use DCM/MeOH gradients or reverse-phase chromatography.[1] |
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2017.[1] [1]
-
Synthesis and Research Applications of this compound in Drug Discovery. ChemicalBook, 2023.[1]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides. Environmental Science & Technology, 2002.[1]
-
Pyrazines and Phenazines Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
Application Note: 3-Chloropyrazine-2-carbonitrile in Acalabrutinib Synthesis
[1]
Executive Summary
This compound is the primary starting material for the imidazo[1,5-a]pyrazine core of Acalabrutinib, a second-generation Bruton’s Tyrosine Kinase (BTK) inhibitor. Its structural utility lies in its dual-functional handle: the 2-cyano group , which serves as the anchor for the imidazole ring formation, and the 3-chloro group , which is regioselectively displaced to install the exocyclic amine (N8 position) essential for hydrogen bonding within the ATP-binding pocket of BTK.
This protocol outlines the "Nitrile-First" synthetic route , widely regarded as the most scalable method for generating the Acalabrutinib core.
Retrosynthetic Logic
The synthesis of Acalabrutinib is convergent. The molecule is disassembled into three key components: the imidazopyrazine core, the proline linker, and the benzamide tail. This compound is the progenitor of the bicyclic core.
Pathway Visualization (DOT)
The following diagram illustrates the chemical genealogy from the starting nitrile to the active pharmaceutical ingredient (API).
Caption: Evolution of the pyrazine core. The 3-chloro substituent is retained through cyclization to serve as a leaving group for the final amino installation.
Critical Reaction Engineering
The conversion of this compound to the active core involves four distinct chemical stages. Each stage presents unique challenges regarding regioselectivity and impurity control.
Stage 1: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile (-CN) to a primary amine (-CH₂NH₂) without dechlorinating the pyrazine ring.
-
Challenge: Aryl chlorides are susceptible to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions.
-
Solution: Use Raney Nickel in acidic media (HCl/MeOH) or controlled hydride reduction. The acid protonates the resulting amine, preventing it from poisoning the catalyst or reacting with the intermediate imine to form secondary amines (dimers).
Stage 2: Bischler-Napieralski Cyclization
Objective: Form the imidazole ring.
-
Mechanism: The amide nitrogen (from the proline coupling) attacks the pyrazine nitrogen, facilitated by a dehydrating agent (POCl₃).
-
Criticality: This step sets the bicyclic aromaticity. The 3-chloro group exerts an electronic effect that directs the cyclization but must remain intact.
Stage 3: Regioselective Amination
Objective: Install the 8-amino group.
-
Chemistry: S_NAr (Nucleophilic Aromatic Substitution).[1]
-
Logic: The 8-position (formerly the 3-position of the pyrazine) is activated for nucleophilic attack due to the electron-deficient nature of the newly formed imidazo[1,5-a]pyrazine system.
Detailed Experimental Protocol
Note: All reactions involving this compound should be performed in a fume hood due to potential cyanide release and skin/eye irritation hazards.
Step 1: Preparation of (3-Chloropyrazin-2-yl)methanamine Hydrochloride
Reagents: this compound (1.0 eq), Raney Nickel (50% wt/wt), Conc. HCl (2.5 eq), Methanol (10 vol).
-
Setup: Charge a high-pressure hydrogenation vessel with Methanol and this compound.
-
Catalyst Addition: Add Raney Nickel slurry carefully under an argon blanket (Pyrophoric hazard).
-
Acidification: Add Conc. HCl dropwise to the mixture. Rationale: Prevents dimer formation.
-
Hydrogenation: Pressurize with H₂ (40–50 psi) and stir at ambient temperature (20–25°C) for 6–12 hours.
-
QC Check: Monitor by HPLC for the disappearance of nitrile. If des-chloro impurity >2%, stop reaction immediately.
-
-
Workup: Filter catalyst over Celite (keep wet). Concentrate the filtrate to obtain the hydrochloride salt.
Step 2: Synthesis of the Amide Intermediate
Reagents: (3-Chloropyrazin-2-yl)methanamine HCl (1.0 eq), N-Cbz-L-Proline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF or DCM.
-
Dissolution: Dissolve N-Cbz-L-Proline and HATU in DMF at 0°C. Stir for 30 mins to activate the acid.
-
Coupling: Add the amine salt followed by slow addition of DIPEA. Maintain temp < 5°C to minimize racemization of the proline center.
-
Reaction: Warm to RT and stir for 2 hours.
-
Isolation: Quench with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF), and concentrate.
Step 3: Cyclization to 8-Chloro-imidazo[1,5-a]pyrazine Core
Reagents: Amide Intermediate (1.0 eq), POCl₃ (Phosphorus Oxychloride, 3.0 eq), Acetonitrile (10 vol).
-
Addition: Dissolve the amide in dry Acetonitrile. Add POCl₃ dropwise at RT.
-
Cyclization: Heat to reflux (80°C) for 2–4 hours.
-
Visual Cue: Solution typically darkens.
-
-
Quench (Hazard): Cool to 0°C. Slowly pour the reaction mixture into an ice/Ammonia solution. Caution: Exothermic hydrolysis of excess POCl₃.
-
Extraction: Extract the cyclized product with DCM.
Step 4: Ammonolysis (Formation of 8-Amino moiety)
Reagents: 8-Chloro-intermediate (1.0 eq), Ammonia in iPrOH (saturated) or aqueous NH₄OH in a sealed tube.
-
Reaction: Seal the 8-chloro intermediate in a pressure vessel with excess ammonia solution.
-
Heating: Heat to 100–120°C for 12–16 hours.
-
Isolation: Cool, vent carefully, and concentrate. The product is often recrystallized from Ethanol/Water.
Quantitative Data & Specifications
| Parameter | Specification | Method | Notes |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase | Critical for downstream Suzuki coupling. |
| Chiral Purity | > 99.0% ee | Chiral HPLC | Racemization can occur during Step 2 or 3. |
| Water Content | < 0.5% | Karl Fischer | POCl₃ cyclization is sensitive to moisture. |
| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates degradation/polymerization. |
Safety & Handling (MSDS Summary)
-
This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. Store under inert gas (Hygroscopic).
-
POCl₃: Highly corrosive. Reacts violently with water. Use only in a well-ventilated fume hood.
-
Raney Nickel: Pyrophoric when dry. Keep wet at all times.
References
-
Process Development: Bethel, P. A., et al. (2022). Development of Commercial Manufacturing Processes for Acalabrutinib. Organic Process Research & Development, 26(12).
-
Patent (Route Definition): Roth, B. D., et al. (2013). Imidazo[1,5-a]pyrazines as BTK Inhibitors. WO2013010868.[4]
-
Alternative Process: Nannapaneni, V., et al. (2021).[5] Novel process for the preparation of acalabrutinib and its intermediates. WO2021111465.[4]
-
Mechanistic Insight: Barf, T., et al. (2017).[6] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile.[6][7] Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252.
Sources
- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]
- 2. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Chloropyrazine-2-carbonitrile Derivatives
Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a cornerstone pharmacophore in medicinal chemistry, lending its unique electronic and structural properties to a multitude of therapeutic agents. Derivatives of 3-chloropyrazine-2-carbonitrile, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures.[1] The inherent reactivity of this scaffold, characterized by an electron-deficient pyrazine ring, allows for a diverse range of chemical transformations, making it a valuable precursor for creating libraries of compounds for drug discovery.[1] Notably, this core is a key intermediate in the synthesis of Acalabrutinib, a medication for certain types of cancer, and is utilized in the development of tuberculostatic agents and cathepsin C inhibitors.[1]
Conventional synthetic methods for the derivatization of this compound often require prolonged reaction times and harsh conditions, leading to potential degradation and lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] This application note provides a detailed guide to the microwave-assisted synthesis of various this compound derivatives, complete with experimental protocols, mechanistic insights, and a comparative analysis with traditional heating methods.
The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency
Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3] This mode of energy transfer is fundamentally different from conventional heating, where heat is transferred through conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of MAOS in the context of this compound derivatization include:
-
Dramatically Reduced Reaction Times: Reactions that typically require hours of reflux under conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][3]
-
Increased Product Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[1][2]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Alignment with Green Chemistry Principles: The efficiency of microwave synthesis often leads to a reduction in solvent and energy consumption, contributing to more environmentally benign chemical processes.[2]
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is further amplified by the electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) substituents. Consequently, the carbon atom at the C-3 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[1]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of various this compound derivatives.
Protocol 1: Microwave-Assisted Aminodehalogenation
This protocol details the synthesis of 3-aminopyrazine-2-carbonitrile derivatives, which are key intermediates in the development of various therapeutic agents, including FGFR inhibitors.
Workflow for Microwave-Assisted Aminodehalogenation
Caption: Workflow for the synthesis of 3-aminopyrazine-2-carbonitrile derivatives.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 139.5 mg), the desired primary or secondary amine (1.2 mmol), and a suitable base such as pyridine (2.0 mmol, 158.2 mg) or diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg).
-
Solvent Addition: Add 5 mL of a polar solvent such as methanol or ethanol to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminopyrazine-2-carbonitrile derivative.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 15 hours | 10-30 minutes |
| Temperature | Reflux | 140°C |
| Solvent | Tetrahydrofuran (THF) | Methanol or Ethanol |
| Base | Triethylamine (TEA) | Pyridine or DIPEA |
| Typical Yield | 24-50%[4] | Often higher than conventional[1] |
Rationale for Experimental Choices:
-
Solvent: Polar solvents like methanol and ethanol are excellent choices for microwave synthesis as they couple efficiently with microwave irradiation, leading to rapid heating.
-
Base: While triethylamine is commonly used in conventional heating, it can decompose under microwave conditions.[5] Pyridine or DIPEA are more stable alternatives that effectively neutralize the HCl generated during the reaction.[4]
-
Temperature: The use of a sealed vessel allows the reaction to be heated to temperatures above the boiling point of the solvent, significantly accelerating the reaction rate.[4]
Protocol 2: Microwave-Assisted Synthesis of 3-Alkoxy/Aryloxypyrazine-2-carbonitriles
This protocol describes the synthesis of ether derivatives of this compound.
Step-by-Step Procedure:
-
Nucleophile Preparation: In a dry 10 mL microwave reaction vessel, dissolve the desired alcohol or phenol (1.5 mmol) in 3 mL of a dry polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a strong base like sodium hydride (NaH) (1.5 mmol, 60 mg of 60% dispersion in mineral oil) portion-wise at 0°C to generate the corresponding alkoxide or phenoxide.
-
Substrate Addition: To the solution of the nucleophile, add this compound (1.0 mmol, 139.5 mg) dissolved in 2 mL of DMF.
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 120-150°C for 5-20 minutes.
-
Work-up: After cooling, carefully quench the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines a method for the synthesis of 3-aryl- or 3-heteroarylpyrazine-2-carbonitrile derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme for Suzuki-Miyaura Cross-Coupling
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reagent Mixture: In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 139.5 mg), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).
-
Solvent System: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 100-120°C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired 3-substituted pyrazine-2-carbonitrile derivative.
Mechanism & Rationale: A Deeper Dive
The success of these microwave-assisted syntheses hinges on understanding the underlying reaction mechanisms and the principles of microwave heating.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: The nucleophile attacks the electron-deficient C-3 carbon of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
-
Elimination Step: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group.
Microwave irradiation accelerates the rate-determining addition step by providing sufficient energy to overcome the activation barrier more rapidly and efficiently than conventional heating.
Suzuki-Miyaura Cross-Coupling Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The aryl/heteroaryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Microwave heating can significantly accelerate each of these steps, leading to a much faster overall catalytic cycle.
Conclusion: A Powerful Tool for Accelerated Drug Discovery
Microwave-assisted synthesis represents a significant advancement in the efficient and rapid derivatization of the this compound scaffold. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to access a wide array of novel pyrazine derivatives. By leveraging the benefits of microwave technology, scientists can accelerate their research, improve yields, and contribute to the development of the next generation of therapeutic agents.
References
- Patil, S. B., & Teli, D. M. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(9), 4334-4340.
- Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 227-234.
- Krátký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2017).
- Zhang, W., & Larhed, M. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 1084.
- Jandourek, O., & Doležal, M. (2013).
-
Jandourek, O., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for hydrolysis of the cyano group in 3-Chloropyrazine-2-carbonitrile
Application Note: Chemoselective Hydrolysis of 3-Chloropyrazine-2-carbonitrile
Abstract & Strategic Context
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors, antimycobacterial agents (e.g., Pyrazinamide), and diuretic drugs.[1] This compound is a critical building block because it offers two distinct vectors for diversification: the electrophilic nitrile group and the nucleophilically displaceable chlorine atom.
The Challenge: The hydrolysis of the cyano group in this specific substrate presents a classic chemoselectivity problem.[1] The chlorine atom at the C3 position is highly activated toward Nucleophilic Aromatic Substitution (
-
Standard Base Hydrolysis (NaOH/KOH): Often fails due to the competitive displacement of the chloride by the hydroxide ion, yielding the byproduct 3-hydroxypyrazine-2-carboxylic acid.[1]
-
Acid Hydrolysis (HCl/H₂SO₄): The preferred route.[1] While protonation increases the electrophilicity of the ring, the use of a weaker nucleophile (
) compared to hydroxide favors attack at the highly activated nitrile carbon over the aromatic C-Cl bond.[1][2]
This guide details a validated Acid-Mediated Hydrolysis Protocol designed to convert the nitrile to the carboxylic acid while suppressing
Mechanistic Analysis & Chemo-Selectivity
To ensure reproducibility, researchers must understand the competing pathways.[1]
Pathway A: Desired Acid Hydrolysis
-
Activation: The nitrile nitrogen is protonated (
), rendering the cyano carbon highly electrophilic.[1] -
Attack: Water attacks the cyano carbon to form the imidic acid, which tautomerizes to the primary amide.[1][2]
-
Conversion: The amide is further hydrolyzed to the carboxylic acid.[2]
Pathway B: Undesired (Base-Promoted)
-
Activation: The pyrazine ring is electron-deficient.
-
Attack: Strong nucleophiles (
) attack the C3 position.[1] -
Elimination: Chloride is expelled, destroying the scaffold's utility for subsequent library generation.
Figure 1: Reaction Pathways & Selectivity Logic
Caption: Under acidic conditions, water attacks the activated nitrile.[1][2] Under basic conditions, hydroxide attacks the C-Cl bond via SNAr mechanism.[1]
Experimental Protocol: Acid-Mediated Hydrolysis
Target: 3-Chloropyrazine-2-carboxylic acid Scale: 10 mmol (adaptable)[1]
Reagents & Equipment
| Reagent | Specification | Role |
| This compound | >97% Purity | Substrate |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Reagent/Catalyst |
| Water | Deionized | Solvent/Nucleophile |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Safety Note: Perform all operations in a fume hood. Pyrazine derivatives can be irritants.
-
-
Reaction Initiation:
-
Thermal Activation:
-
Heat the mixture to 80°C .
-
Critical Checkpoint: Do not vigorously reflux (>100°C) immediately.[1] Start at 80°C to monitor for decarboxylation (gas evolution). If stable, increase to mild reflux (
).[1] -
Maintain reaction for 4–6 hours . Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane) or LC-MS.[1] The starting material (
) should disappear; the acid will remain at the baseline or streak.[1]
-
-
Quench & Workup:
-
Drying & Isolation:
Figure 2: Workflow Diagram
Caption: Operational workflow for the isolation of 3-chloropyrazine-2-carboxylic acid.
Analytical Validation (QC)
Trust but verify. The following data points confirm the structural integrity of the product, specifically the retention of the chlorine atom.
| Technique | Expected Observation | Diagnostic Value |
| LC-MS (ESI+) | 3:1 ratio confirms Chlorine isotope pattern ( | |
| 1H NMR (DMSO-d6) | Confirms hydrolysis of CN to COOH.[1] | |
| 1H NMR (Aromatic) | Two doublets ( | Confirms pyrazine ring integrity.[1] |
| IR Spectroscopy | Broad band | Disappearance of sharp |
Troubleshooting Guide:
-
Issue: Product mass is 140/142 (Amide).[1]
-
Cause: Incomplete hydrolysis.
-
Fix: Increase reaction time or temperature. Alternatively, treat isolated amide with
(diazotization hydrolysis) to force conversion to acid.[1]
-
-
Issue: Product mass is 141 (Hydroxy-acid).[1]
References
-
Jandourek, O., et al. (2015).[1][8] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 20(9).[1] (Describes partial hydrolysis conditions). [Link][1]
-
U.S. Patent 3,542,822. (1970).[1] Hydrolysis of nitriles to carboxylic acids. United States Patent Office.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]
- 4. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloropyrazine-2-carbonitrile Synthesis
Case ID: YIELD-OPT-3CP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield inconsistencies with 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) . This intermediate is deceptively simple; while the pyrazine core is robust, the ortho-chloro-nitrile motif introduces specific electronic vulnerabilities.
Our analysis indicates that yield losses in this synthesis typically stem from three "silent" failures:
-
Sublimation losses during high-vacuum drying (the compound has a high vapor pressure relative to its melting point of ~46°C).[1]
-
Hydrolysis reversion during the acidic quench of dehydrating agents (
). -
Regioselectivity failure (if using the nucleophilic substitution route).[1]
This guide prioritizes the Dehydrative Chlorination route (from 3-hydroxypyrazine-2-carboxamide) as it offers the highest reproducible yields (80-90%) compared to the
Module 1: The "Gold Standard" Protocol
Route: Dehydrative Chlorination of 3-Hydroxypyrazine-2-carboxamide
This method is superior because it installs the chlorine and the nitrile in a single, high-yielding step, avoiding the formation of bis-cyano byproducts common in direct cyanation.
Optimized Workflow Diagram
The following logic flow illustrates the critical control points (CCPs) where yield is determined.
Caption: Critical Control Points in the Dehydrative Chlorination pathway. Note the red "Stop" nodes indicating high-risk steps.
Module 2: Troubleshooting & FAQs
Category A: "My Yield is Low (<40%)"
Q1: I see good conversion on TLC, but I lose mass after the workup. Where did it go? Diagnosis: Sublimation. this compound has a low melting point (45–47 °C) and significant volatility. If you use a high-vacuum pump or heat the rotavap bath >40°C, you are likely subliming your product into the trap.[1] Corrective Action:
-
Bath Temp: Never exceed 35°C during concentration.
-
Vacuum: Use a diaphragm pump (approx. 20-50 mbar), not a high-vacuum oil pump, for solvent removal.[1]
-
Visual Check: Inspect the rotavap condenser.[1] If you see white crystals forming on the cold coils, that is your product.
Q2: The reaction turned into a black tar. What happened?
Diagnosis: Thermal Decomposition via Vilsmeier Polymerization.
Using
-
Staged Heating: Initiate the reaction at 0°C, warm to RT, then slowly ramp to 80-90°C.
-
Catalyst Load: Limit DMF to 2-3 drops (catalytic). Excess DMF increases the concentration of the Vilsmeier reagent, which can lead to polymerization side-products.
Category B: Impurity Profiling[1]
Q3: I have a persistent impurity at RRT 0.8. What is it?
Diagnosis: Hydrolysis Product (Amide Reversion).
The nitrile group at the 2-position is activated by the electron-withdrawing chlorine at the 3-position. In acidic media (generated during
Comparison of Quench Protocols:
| Parameter | Standard Quench (Risky) | Inverse Quench (Recommended) |
| Method | Add Water to Reaction Mixture | Add Reaction Mixture to Ice/Water |
| Temp Profile | Rapid spike (Exothermic) | Controlled (<10°C) |
| Local pH | Highly Acidic (HCl generation) | Diluted Acid |
| Yield Impact | High Hydrolysis Risk | Maximized Yield |
Protocol for Inverse Quench:
-
Cool reaction mixture to RT.
-
Prepare a beaker with crushed ice (3x volume of reaction).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Immediate Neutralization: Once quenched, adjust pH to ~7-8 using saturated
or to prevent acid-catalyzed hydrolysis.[1]
Category C: Alternative Routes ( )
Q4: Can I just react 2,3-dichloropyrazine with NaCN? Diagnosis: Selectivity Issues. While possible, this route often yields a mixture of mono-cyano (desired) and di-cyano (impurity) products.[1]
Mechanistic Conflict Diagram: The following graph visualizes the competition between the desired product and the over-reacted impurity.
Caption: Kinetic competition in the
Optimization for
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of cyanide. Do not use excess.
-
Phase Transfer: Use 18-Crown-6 or TBAI to control the effective concentration of cyanide in the organic phase, favoring mono-substitution.
Summary of Physicochemical Properties
| Property | Value | Implication for Yield |
| Molecular Weight | 139.54 g/mol | Small molecule, high atom economy. |
| Melting Point | 45 - 47 °C | Solid is volatile. Do not dry under high vacuum >30 mins. |
| Solubility | Low in water; Soluble in DCM, EtOAc | Extraction requires multiple washes; aqueous layer checks are mandatory.[1] |
| Stability | Stable at RT; Hydrolyzes in Acid/Base | Quench rapidly; do not store in acidic solution.[1] |
References
-
BenchChem. this compound: Established Synthetic Routes and Mechanistic Considerations. (Accessed 2024).[1] [1]
-
National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines Using Equimolar POCl3. (PMC8212345).[1]
-
ChemicalBook. Synthesis and Research Applications of this compound in Drug Discovery.
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. (Molecules 2017).[1][2] [1]
Disclaimer: This guide is intended for qualified research personnel only. Synthesis involves hazardous reagents (
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Chloropyrazine-2-carbonitrile
Welcome to the dedicated support center for 3-Chloropyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the compound's low solubility in organic solvents. Here, we will explore the underlying reasons for this challenge and provide a range of practical solutions, from basic solvent selection to advanced solubilization techniques.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] However, its utility can be hampered by its limited solubility in many common organic solvents and aqueous solutions.[2] A clear understanding of its physical and chemical properties is the first step in overcoming this hurdle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃ | [3][4] |
| Molecular Weight | 139.54 g/mol | [1][3] |
| Appearance | Pale yellow to off-white solid | [1][3] |
| Melting Point | 45-47 °C | [3][5] |
| Boiling Point | 264.1 °C at 760 mmHg | [3] |
| Solubility Profile | Miscible with polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and has limited solubility in water (<1 mg/mL). | [3] |
The pyrazine ring, being electron-deficient, along with the presence of chloro and cyano substituents, governs the molecule's reactivity and interactions with solvents.[3]
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the solubility of this compound:
Q1: In which common organic solvents is this compound most soluble?
Based on available data, this compound shows the best solubility in polar aprotic solvents. It is miscible with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] It is also moderately soluble in ethanol.[3]
Q2: I'm observing poor solubility even in DMSO. What could be the issue?
Several factors could be at play:
-
Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.
-
Water Content in the Solvent: Polar aprotic solvents like DMSO are hygroscopic. Absorbed water can decrease the solubility of non-polar compounds. Using anhydrous solvents is recommended.
-
Temperature: Solubility is often temperature-dependent. Gentle warming can help, but the thermal stability of the compound must be considered.
-
Solid-State Form: The compound may exist in different polymorphic forms, each with a unique solubility profile.
Q3: Is it safe to heat solutions of this compound to improve solubility?
While the compound is noted to be stable and not easily degraded by heat, it is crucial to exercise caution.[2] A gradual increase in temperature while monitoring for any signs of degradation is advisable. For reactions, microwave-assisted synthesis has been shown to be effective for similar substrates, potentially reducing reaction times and improving yields.[6]
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent is a common and effective strategy. The principle is to use a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (the primary reaction or formulation medium). For instance, a small amount of DMSO or DMF can be used to first dissolve the compound before adding it to a larger volume of a less effective solvent.
Troubleshooting Guide: Step-by-Step Solutions
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for solubility issues.
Advanced Solubilization Strategies
For particularly challenging applications, such as formulation for in vivo studies, more advanced techniques may be necessary. These methods often involve altering the physical form of the compound to enhance its dissolution rate and apparent solubility.[7][8]
1. Particle Size Reduction:
The dissolution rate of a solid is directly proportional to its surface area.[7] By reducing the particle size, the surface area exposed to the solvent increases, leading to faster dissolution.
-
Micronization: Techniques like jet milling or ball milling can reduce particle size to the micrometer range.[7]
-
Nanonization: Creating nanosuspensions, with particle sizes typically below 1 micron, can dramatically increase dissolution velocity and saturation solubility.[8]
2. Solid Dispersions:
This technique involves dispersing the drug in an inert carrier matrix at the molecular level.
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, its apparent solubility and dissolution rate can be significantly improved.[9] This is often achieved by dissolving the drug and a polymer carrier in a common solvent, followed by rapid solvent evaporation (e.g., spray drying).[9]
Experimental Protocol: Preparation of a Stock Solution using a Co-Solvent System
This protocol details a reliable method for preparing a stock solution of this compound for use in further experiments.
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
The desired bulk solvent (e.g., Tetrahydrofuran - THF)
-
Sterile, dry glassware
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO to the vial. The goal is to create a concentrated solution.
-
Mixing: Vortex the vial until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.
-
Transfer: Using a calibrated pipette, transfer the concentrated DMSO solution to the larger vessel containing the bulk of the final solvent.
-
Final Dilution and Mixing: Stir the final solution vigorously to ensure homogeneity.
Caption: Co-solvent stock solution preparation workflow.
Safety and Handling
This compound is classified as a harmful substance.[10] It is irritating to the eyes, respiratory system, and skin.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] This compound may be classified as a Dangerous Good for transport, which could incur additional shipping charges.[4]
References
- Synthesis and Research Applications of this compound in Drug Discovery. (2023, February 22). Google Cloud.
- This compound | 55557-52-3. Benchchem.
- Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Google Cloud.
- This compound | CAS 55557-52-3. Santa Cruz Biotechnology.
- This compound CAS 55557-52-3. Home Sunshine Pharma.
- (Solubility Enhancement Techniques). Jetir.Org.
- Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- This compound | 55557-52-3. ChemicalBook.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
- This compound - SAFETY DATA SHEET. (2007, October 23). Apollo Scientific.
Sources
- 1. This compound CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 55557-52-3 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ijpbr.in [ijpbr.in]
- 9. ijrti.org [ijrti.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Challenges in the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines
The following technical guide serves as a specialized support center for the synthesis and troubleshooting of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines . This scaffold is a critical tetracyclic heteroaromatic system, valued in drug discovery for its bioisosteric relationship to purines and pteridines, often exhibiting potent kinase inhibitory activity (e.g., EGFR, VEGFR).
Current Status: Active Support Level: Tier 3 (Senior Scientist) Scope: Synthetic Route Optimization, Troubleshooting, and Protocol Validation
Core Synthetic Pathway & Logic
The synthesis of this tetracyclic system generally proceeds through a "build-up" strategy: starting from a functionalized pyrazine, constructing the thiophene ring (thieno[2,3-b]pyrazine core), and finally annulating the pyrimidine ring.
Master Workflow
The most robust route utilizes 7-aminothieno[2,3-b]pyrazine-6-carbonitrile as the divergent intermediate. This allows for the generation of a 4-chloro-derivative using Viehe’s salt, which serves as a universal electrophile for library generation via SNAr.
Figure 1: Strategic synthetic workflow for the construction of the pyrazino-thieno-pyrimidine scaffold via the Viehe's salt methodology.
Troubleshooting & Optimization (Q&A)
Module A: Formation of the Thieno[2,3-b]pyrazine Core
Issue: Low yield during the formation of 7-aminothieno[2,3-b]pyrazine-6-carbonitrile from this compound.
Diagnosis: The Thorpe-Ziegler cyclization is sensitive to the quality of the sulfide source and pH control. Side reactions include hydrolysis of the nitrile or dimerization of the mercapto-intermediate.
Solution Protocol:
-
Reagent Quality: Ensure Sodium Sulfide (
) is fresh. Old sulfide oxidizes to thiosulfate, killing the nucleophilicity. -
Stepwise Addition: Do not mix everything at once.
-
Step A: React this compound with
in DMF/Water at 0°C to form the sodium thiolate intermediate. Monitor by TLC until the starting chloride is consumed. -
Step B: Add chloroacetonitrile dropwise only after the thiolate is fully formed.
-
Step C: Add a base (e.g.,
or ) to trigger the Thorpe-Ziegler cyclization (attack of the methylene anion on the pyrazine nitrile).
-
-
Temperature Control: Keep the alkylation step (Step B) below 10°C to prevent S-alkylation at the wrong position or polymerization.
Module B: Pyrimidine Ring Closure (The "Viehe's Salt" Step)
Issue: Incomplete cyclization or isolation of the open-chain amide-chloride intermediate instead of the tricyclic product.
Diagnosis: Viehe’s salt (N,N-dimethyldichloromethyleniminium chloride) is extremely moisture-sensitive. Hydrolysis yields the inactive amide. Furthermore, the intermediate imidoyl chloride requires thermal energy or acid catalysis to fully cyclize.
Solution Protocol:
-
Dry Conditions: Use anhydrous 1,2-dichloroethane (DCE) and handle Viehe’s salt in a glovebox or under a positive pressure of Argon.
-
The "HCl Spike": After refluxing with Viehe’s salt for 4–6 hours, the reaction often stalls at the intermediate.
-
Fix: Bubble dry HCl gas through the hot solution for 5–10 minutes, or add a solution of HCl in dioxane. This protonates the nitrile nitrogen, accelerating the intramolecular nucleophilic attack.
-
-
Monitoring: The intermediate and product often have similar R_f values. Use LC-MS to distinguish the open chain (M+18 mass shift due to hydrolysis on column) from the cyclized product.
Module C: Nucleophilic Aromatic Substitution (SNAr)
Issue: The 4-chloro derivative hydrolyzes to the 4-one (oxo) species during workup, or reaction rates are too slow with bulky amines.
Diagnosis: The pyrazino-thieno-pyrimidine core is electron-deficient, making the C-Cl bond labile to hydrolysis by atmospheric moisture, especially under basic conditions. Conversely, the planar system can stack, reducing solubility and reactivity.
Solution Protocol:
-
Avoid Aqueous Workup: For the SNAr step, do not wash with water if possible.
-
Method: React the 4-chloro scaffold with the amine in dry Dioxane or THF with DIPEA. Upon completion, pour the mixture into cold ether/pentane . The amine hydrochloride salt and the product will precipitate. Filter, then wash the solid rapidly with water (to remove salts) and dry immediately.
-
-
Catalysis: For sterically hindered anilines, standard SNAr heat is insufficient.
-
Fix: Add 0.5 equiv of CsF (Cesium Fluoride). The fluoride acts as a "shuttle," transiently forming the more reactive 4-fluoro intermediate or activating the amine via H-bonding.
-
-
Solubility: If the substrate precipitates out of dioxane, switch to NMP (N-methyl-2-pyrrolidone) at 100°C.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyrazino[2',3':4,5]thieno[3,2-d]pyrimidine
This protocol utilizes Viehe's salt for efficient ring closure.
Reagents:
-
7-Aminothieno[2,3-b]pyrazine-6-carbonitrile (1.0 equiv)
-
N,N-Dimethyldichloromethyleniminium chloride (Viehe’s salt) (1.5 equiv)
-
1,2-Dichloroethane (anhydrous) (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Addition: Charge the flask with the aminonitrile precursor and anhydrous DCE. Add Viehe’s salt in one portion under argon flow.
-
Reaction: Heat the suspension to reflux (83°C). The mixture should clarify as the intermediate forms. Stir for 6 hours.
-
Cyclization Trigger: If LC-MS shows incomplete cyclization, cool to 60°C and bubble dry HCl gas for 5 minutes. Resume reflux for 1 hour.
-
Isolation: Cool to 0°C. The product often precipitates as a yellow/orange solid. Filter and wash with cold DCM. If no precipitate forms, concentrate to 20% volume and precipitate with Hexane.
-
Note: Store this chloride in a desiccator at -20°C. It is prone to hydrolysis.
-
Protocol 2: Library Generation via SNAr
Standardized condition for diverse amines.
Reagents:
-
4-Chloro-scaffold (1.0 equiv)
-
Amine (Nucleophile) (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Dioxane (anhydrous)
Procedure:
-
Dissolve the 4-chloro compound in Dioxane (0.1 M).
-
Add DIPEA followed by the amine.
-
Stir at Room Temperature for aliphatic amines (1–2 h). Heat to 80°C for anilines (4–12 h).
-
Workup: Pour into 10 volumes of ice-cold water. Filter the precipitate.[1] Recrystallize from EtOH/DMF if necessary.
Data Reference: Reaction Condition Comparison
| Reaction Step | Reagent System | Temp (°C) | Typical Yield | Pros | Cons |
| Ring Closure | Formamide / | 180°C | 40-60% | Cheap reagents | Harsh; gives 4-oxo (requires |
| Ring Closure | Viehe's Salt / DCE | 83°C | 75-90% | Gives 4-Cl directly; Mild | Moisture sensitive; Reagent cost |
| Ring Closure | Triethyl Orthoformate / | 120°C | 60-70% | Clean conversion | Requires |
| SNAr | 82°C | 50-70% | Green solvent | Low solubility for fused systems | |
| SNAr | Dioxane / DIPEA | 25-80°C | 85-95% | Excellent solubility | Requires aqueous workup/precipitation |
References
- Synthesis of Pyrazinothienopyrimidines via Viehe's Salt: Title: Synthesis and Characterization of Substituted Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines and Related Molecules. Source: Synthesis 2011, No. 6, pp 0943–0953.
-
Gewald/Thorpe-Ziegler Synthesis of Thienopyrazine Precursors
-
General Thienopyrimidine Cyclization Strategies
-
Bioactivity and Structural Analogues
- Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Source: Pharmaceuticals 2022, 15(7), 819.
-
URL:[Link]
Sources
- 1. 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells | MDPI [mdpi.com]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
Selecting the right base for nucleophilic substitution on 3-Chloropyrazine-2-carbonitrile
Technical Support Center: Optimization for 3-Chloropyrazine-2-carbonitrile
Current Status: Operational Topic: Base Selection & Reaction Optimization Ticket ID: PYR-CN-003 Assigned Specialist: Senior Application Scientist
Introduction: The Reactivity Profile
Welcome to the technical guide for functionalizing This compound . This substrate is a "loaded spring" in organic synthesis. The combination of the electron-deficient pyrazine ring and the strong electron-withdrawing nitrile group (cyano, -CN) at the C2 position makes the C3-chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (
However, this high reactivity comes with a penalty: sensitivity . The nitrile group is not just an activator; it is a potential failure point (hydrolysis) if the wrong base is selected.
Visualizing the Activation (Mechanism)
The diagram below illustrates why C3 is the electrophilic hotspot and how the nitrile group stabilizes the Meisenheimer complex intermediate.
Figure 1: The reaction pathway shows the intended
Module 1: Base Selection Matrix
Core Directive: Do not use a "one-size-fits-all" base. The choice depends entirely on your nucleophile's acidity (
The Selection Logic
| Nucleophile Class | Recommended Base | Solvent System | Technical Rationale |
| Primary/Secondary Amines (Benzylamines, Piperidines) | DIPEA (Hünig's Base) or Triethylamine (TEA) | THF, DCM, or DMF | Amines are often nucleophilic enough on their own. The base serves only to scavenge the generated HCl. Organic bases prevent solubility issues and are generally anhydrous. |
| Phenols / Alcohols | DMF, NMP, or Acetone | Phenols require deprotonation to become active phenoxides. Cesium carbonate is superior due to the "Cesium Effect" (higher solubility/reactivity in organic solvents). Must be anhydrous. | |
| Thiols (Mercaptans) | DMF or MeCN | Thiols are highly nucleophilic. Mild carbonate bases are usually sufficient. Avoid strong alkalis to prevent disulfide formation or nitrile attack. | |
| Carbon Nucleophiles (Malonates, Enolates) | NaH or LiHMDS | THF (Dry) | Requires strong deprotonation. Critical: The system must be strictly anhydrous. Any water present with NaH will generate NaOH, instantly hydrolyzing the nitrile. |
The "Red Zone" (Bases to Avoid)
-
Aqueous NaOH / KOH: These are forbidden . Hydroxide ions (
) are potent nucleophiles that will attack the nitrile group, converting it to a primary amide (3-chloropyrazine-2-carboxamide) or carboxylic acid [1]. -
Unbuffered Alkoxides (NaOMe/NaOEt): Unless you intend to displace the chloride with methoxide/ethoxide, avoid these. They can also attack the nitrile.
Module 2: Troubleshooting & Optimization
Issue #1: Product Analysis shows an Amide (
-
Symptom: LCMS shows a major peak with mass
or . -
Root Cause: Nitrile Hydrolysis .[1][2][3] Your reaction medium contained water and the base was strong enough to catalyze the hydration of the cyano group.
-
Resolution:
-
Switch to anhydrous solvents (ensure DMF/DMSO are from a fresh bottle or sieves).
-
Change base from Carbonate to DIPEA (if using amines).
-
If using inorganic bases (
), flame-dry the salt before use.
-
Issue #2: Low Conversion / Starting Material Remains
-
Symptom: Reaction stalls at 50% conversion even after 24 hours.
-
Root Cause: Ion Pairing or Poor Solubility . The nucleophile anion is too tightly bound to the metal cation (e.g.,
), or the base is not soluble in the solvent. -
Resolution:
-
The Cesium Switch: Replace
with . The larger Cesium cation forms looser ion pairs, making the nucleophile "naked" and more reactive. -
Temperature: Increase temperature to 50-60°C. (Do not exceed 80°C to avoid degradation).
-
Issue #3: Dark/Black Reaction Mixture
-
Symptom: Solution turns tar-black; low yield.
-
Root Cause: Pyrazine Polymerization . Electron-deficient heteroaromatics are prone to polymerization under harsh conditions or excessive heat.
-
Resolution:
-
Lower the temperature.[1] Many of these reactions proceed at Room Temperature (RT).
-
Exclude light (wrap flask in foil) and use an inert atmosphere (
/Ar).
-
Module 3: Standard Operating Protocol (SOP)
Protocol: Synthesis of 3-(Benzylamino)pyrazine-2-carbonitrile Applicable for most amine nucleophiles.
Reagents:
-
This compound (1.0 equiv)[4]
-
Benzylamine derivative (1.1 equiv)
-
DIPEA (1.5 equiv)
-
THF (Anhydrous) – [0.2 M concentration]
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add this compound and anhydrous THF. Stir until fully dissolved.
-
Addition: Add DIPEA via syringe, followed by the dropwise addition of the amine.
-
Note: The reaction is often exothermic. If scaling up (>5g), cool to 0°C during addition.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If reaction is slow, heat to 50°C.
-
-
Workup (Critical):
-
Dilute with EtOAc.[4]
-
Wash with Water (x2) and Brine (x1).
-
Caution: Do not use strong acid washes (e.g., 1M HCl) to remove excess amine, as the pyrazine product can be protonated and lost to the aqueous layer. Use a mild citric acid wash if necessary, or rely on column chromatography.
-
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for reaction optimization.
References
-
Doležal, M. et al. (2021). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 26(2), 346.
- Context: Describes the hydrolysis of the nitrile group to the amide, validating the risk of aqueous base conditions.
-
BenchChem Technical Notes. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
- Context: Provides general protocols for on halopyrazine-carbonitriles, emphasizing the activating n
-
Jandourek, O. et al. (2017). Synthesis of potential antimycobacterial agents based on 3-chloropyrazine-2-carboxamide. Molecules.
- Context: Highlights the use of triethylamine (TEA) in THF for substitution reactions with benzylamines.
-
Organic Chemistry Portal.
).- Context: General mechanistic grounding for the stabilization of Meisenheimer complexes by electron-withdrawing groups.
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Pyrazine Carbonitrile vs. Carboxamide Derivatives
Introduction: The Strategic Importance of Functional Group Selection in Pyrazine Scaffolds
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] The therapeutic efficacy of these molecules is profoundly influenced by the nature of the functional groups appended to the pyrazine core. These substituents dictate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn govern its pharmacokinetic profile and target engagement.
Among the myriad of possible substitutions, the carbonitrile (-C≡N) and carboxamide (-CONH₂) groups represent two common and functionally distinct choices. While both are polar, electron-withdrawing groups, their differences in geometry, hydrogen bonding capability, and metabolic stability can lead to significant divergences in cytotoxic activity. This guide provides a comprehensive comparison of pyrazine carbonitrile and pyrazine carboxamide derivatives, offering a framework for their evaluation, mechanistic insights, and supporting experimental protocols for researchers in drug discovery and development.
Methodology for a Robust Comparative Cytotoxicity Assessment
To conduct a meaningful and objective comparison, a well-designed experimental plan is paramount. The following section outlines a validated protocol for assessing the cytotoxicity of pyrazine derivatives, emphasizing the rationale behind each step.
Experimental Workflow: From Cell Culture to Data Analysis
A typical workflow for comparing the cytotoxicity of different compounds involves cell line selection, compound preparation, cell treatment, viability assessment, and data analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for Comparative Cytotoxicity Analysis.
Detailed Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][3]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a range of concentrations for each pyrazine derivative (both carbonitrile and carboxamide) by serial dilution of a concentrated stock solution (typically 10 mM in DMSO). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions as step 1.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL). Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Cytotoxicity Data & Analysis
While no single study directly compares a comprehensive series of pyrazine carbonitrile and carboxamide analogues, the existing literature provides valuable insights into their individual activities. By synthesizing data from various studies on novel pyrazine derivatives, we can establish a baseline for comparison.[2][4][5]
Table 1: Representative Cytotoxicity Data for Pyrazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazine Carboxamide | 5-substituted-pyrazine-2-carboxamide | A549 (Lung) | 0.6 - 7.5 | [6] |
| Pyrazine Carboxamide | N-substituted 3-aminopyrazine-2-carboxamide | HepG2 (Liver) | > 50 (low toxicity) | [7] |
| Pyrazine Carboxamide | Heterocyclic (pyrazine)carboxamide Ru(II) complex | A549 (Lung) | 5.47 | [8][9] |
| Pyridine Carbonitrile | 4-Aryl-2-methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1 - 5 | [10] |
| Pyridine Carbonitrile | Nicotinonitrile derivative | Various | 0.01 - 2.43 | [11] |
Note: The data is compiled from different studies and experimental conditions may vary. Pyridine carbonitriles are included as structurally similar surrogates in the absence of extensive pyrazine carbonitrile data.
Analysis of Trends: From the available data, it is evident that potent cytotoxic agents can be developed from both scaffolds. The activity is highly dependent on the other substituents on the pyrazine or related heterocyclic ring.[5][12] For instance, certain pyrazine carboxamide derivatives exhibit potent activity in the low micromolar range, comparable to the standard drug cisplatin.[6] Similarly, pyridine carbonitrile derivatives have shown high potency, with some reaching nanomolar efficacy.[11] However, some carboxamide derivatives have also been shown to possess low cytotoxicity, indicating that the carboxamide group itself does not guarantee high toxicity.[7] This highlights the critical role of the overall molecular structure in determining the final biological effect.
Mechanistic Insights and Structure-Activity Relationships
The differences in the cytotoxic profiles between pyrazine carbonitriles and carboxamides can be attributed to their distinct chemical properties, which influence their interactions with biological targets.
The Role of Hydrogen Bonding and Polarity
The carboxamide group (-CONH₂) is a classic hydrogen bond donor and acceptor, capable of forming multiple hydrogen bonds with target proteins. This can lead to strong and specific binding interactions. In contrast, the linear carbonitrile group (-C≡N) primarily acts as a hydrogen bond acceptor.[13] This fundamental difference in interaction potential is a key determinant of binding affinity and selectivity.
Caption: Differential Hydrogen Bonding Capabilities.
Metabolic Stability and Bioisosterism
The nitrile group is generally considered to be metabolically stable and can be used to block sites susceptible to oxidative metabolism.[14][15] This can increase the half-life and bioavailability of a drug candidate. The carboxamide group, while also relatively stable, can be subject to hydrolysis by amidase enzymes.
Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[13] This allows for fine-tuning of the electronic and steric properties of a molecule while maintaining a key binding interaction.
Electronic Effects and Target Engagement
Both groups are electron-withdrawing, which influences the electron density of the pyrazine ring and can affect π-π stacking interactions with aromatic residues in a protein binding pocket. The strong dipole of the nitrile group can also facilitate favorable polar interactions within a target active site.[13][16] In some cases, the nitrile's electrophilic carbon can even engage in reversible covalent interactions with nucleophilic residues like cysteine or serine, leading to potent inhibition.[16]
Conclusion and Future Directions
The choice between a carbonitrile and a carboxamide functional group in the design of pyrazine-based cytotoxic agents is not straightforward and lacks a universal rule for superiority.
-
Pyrazine carboxamides offer the potential for strong, multi-point hydrogen bonding, which can drive high-affinity binding to a target.[17][18] Their successful application in several potent anticancer candidates underscores their value.[6][8]
-
Pyrazine carbonitriles provide metabolic stability and a unique electronic profile.[15] Their ability to act as versatile bioisosteres and engage in specific polar interactions makes them an equally attractive choice for drug designers.[13][14]
Ultimately, the optimal choice is context-dependent, relying on the specific topology and chemical nature of the target's binding site. This guide recommends a parallel synthesis and evaluation strategy. By creating pairs of analogues where the only difference is the -CN versus the -CONH₂ group, researchers can directly and empirically determine which functional group is better suited for their specific biological target and therapeutic goals. This head-to-head comparison remains the most reliable method for making informed decisions in lead optimization.
References
-
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI.[Link]
-
Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC.[Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.[Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.[Link]
-
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PubMed.[Link]
-
Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. PMC.[Link]
-
Structures of substituted Amides of Pyrazine-2-Carboxylic acids (1-15). ResearchGate.[Link]
-
Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing.[Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC.[Link]
-
Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. PMC.[Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.[Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH.[Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed.[Link]
-
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC.[Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.[Link]
-
Application of Nitrile in Drug Design. ResearchGate.[Link]
-
Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). LJMU Research Online.[Link]
-
Synthesis, antioxidant and cytotoxicity studies of some novel carboxamide derivatives of 2-quinolones. ResearchGate.[Link]
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC.[Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.[Link]
-
IN SILICO, ANTIMICROBIAL AND CYTOTOXIC STUDIES OF CARBOXAMIDE DERIVATIVES AND THEIR GREEN SYNTHESIS. ResearchGate.[Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. PMC.[Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.[Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.[Link]
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic (pyrazine)carboxamide Ru( ii ) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00525B [pubs.rsc.org]
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- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for the Cyanation of 3-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyanopyrazine, a critical building block in the pharmaceutical and agrochemical industries, often commences from the readily available 3-chloropyrazine. The introduction of a cyano group onto the pyrazine ring is a pivotal transformation, and the choice of catalyst system is paramount to achieving high efficiency, selectivity, and scalability. This guide provides an in-depth, objective comparison of various catalyst systems for the cyanation of 3-chloropyrazine, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of 2-Cyanopyrazine
Pyrazine derivatives are integral components of numerous biologically active molecules. The cyano group, in particular, serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, thus opening avenues to a diverse range of functionalized compounds. Consequently, the efficient synthesis of 2-cyanopyrazine from 3-chloropyrazine is a reaction of significant industrial and academic interest.
Comparative Overview of Catalytic Systems
The cyanation of aryl and heteroaryl halides has been extensively studied, with palladium, nickel, and copper-based catalysts emerging as the most prominent systems. Each metal offers a unique reactivity profile, influenced by the choice of ligands, cyanide source, and reaction conditions. This guide will dissect the performance of these systems in the context of the electron-deficient 3-chloropyrazine substrate.
Visualizing the Catalytic Landscape
Caption: Overview of major catalyst systems for the cyanation of 3-chloropyrazine.
In-Depth Analysis of Catalyst Systems
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium catalysis is the most mature and widely employed method for cyanation reactions due to its broad functional group tolerance and well-understood reaction mechanisms.
Mechanism: The generally accepted catalytic cycle for palladium-catalyzed cyanation involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Data Snapshot: Palladium Systems
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | K₂CO₃ | DMAc | 120 | 3 | 84 | [1] |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | - | DMF | 80-120 | 2-18 | High (General) | [2] |
| Pd/C | K₄[Fe(CN)₆] | Na₂CO₃ | t-BuOH/H₂O | 100 | 1 | High (General) | [3] |
Expertise & Experience:
-
Ligand Choice is Crucial: For challenging substrates like electron-deficient heteroaryl chlorides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can facilitate the oxidative addition and reductive elimination steps.
-
The Power of Ligand-Free Palladium: The successful cyanation of 3-chloropyridine using ligand-free Pd(OAc)₂ highlights a potentially cost-effective and operationally simpler approach.[1] The reaction likely proceeds via in-situ formation of palladium nanoparticles or soluble palladium species that are catalytically active.
-
Cyanide Source Matters: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic, stable, and inexpensive cyanide source, making it an attractive alternative to highly toxic alkali metal cyanides.[3] Zinc cyanide (Zn(CN)₂), while more toxic than K₄[Fe(CN)₆], is often used due to its good solubility in organic solvents and its ability to avoid catalyst poisoning by slowly releasing cyanide ions.
Nickel-Catalyzed Systems: A Cost-Effective Alternative
Nickel catalysts have gained significant attention as a more economical alternative to palladium for cross-coupling reactions. They often exhibit different reactivity and selectivity profiles.
Mechanism: The mechanism of nickel-catalyzed cyanation is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel systems can also proceed through Ni(I)/Ni(III) pathways, particularly in reductive coupling reactions.
Experimental Data Snapshot: Nickel Systems
While specific data for 3-chloropyrazine is limited in the readily available literature, general conditions for the nickel-catalyzed cyanation of aryl chlorides provide a strong starting point.
| Catalyst System | Cyanide Source | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂·1,10-phen | BrCN | Zn | Dioxane | 50 | 12 | Moderate to Good (General) | [4] |
| NiBr₂·(diglyme) / L3 | CO₂/NH₃ | Zn, PhSiH₃ | NMP/diglyme | 120 | 28 | Moderate to Good (General) | [5] |
Expertise & Experience:
-
Reductive Cyanation: Nickel catalysts are particularly effective in reductive cyanation protocols where a stoichiometric reductant (e.g., zinc or manganese) is used to maintain the active nickel species.[4]
-
Alternative Cyanide Sources: Recent advancements have explored the use of less conventional and safer cyanide sources like cyanogen bromide (BrCN) and even CO₂/NH₃ in nickel-catalyzed systems.[4][5]
-
Ligand Design: As with palladium, ligand selection is critical for nickel catalysis. Bidentate phosphine and nitrogen-based ligands are commonly employed to stabilize the nickel center and promote the desired reactivity.[5]
Copper-Catalyzed Systems: The Classical Approach Modernized
Copper-catalyzed cyanations, historically known as the Rosenmund-von Braun reaction, have been revitalized with the development of modern catalytic systems that operate under milder conditions.
Mechanism: The mechanism of copper-catalyzed cyanation is less universally agreed upon than that of palladium. It is thought to involve a Cu(I) active species and can proceed through either a nucleophilic aromatic substitution-type pathway or an oxidative addition/reductive elimination cycle.
Experimental Data Snapshot: Copper Systems
Direct experimental data for the copper-catalyzed cyanation of 3-chloropyrazine is scarce in the reviewed literature. However, protocols for other heteroaryl chlorides can be adapted.
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | K₄[Fe(CN)₆] | Amino-β-cyclodextrins | H₂O | 130 | 1-36 | Medium to High (General) | [6] |
| CuCN | NaCN | Phenanthroline | Dioxane/m-xylene | - | - | Good (for heterocycles) | [5] |
Expertise & Experience:
-
Ligand Acceleration: The use of nitrogen-based ligands, such as phenanthroline and substituted imidazoles, can significantly accelerate copper-catalyzed cyanation reactions.
-
Domino Reactions: Copper catalysts can be employed in domino reactions, such as a halide exchange-cyanation sequence, where an aryl bromide is converted in situ to a more reactive aryl iodide prior to cyanation.
-
Cost-Effectiveness: Copper is an earth-abundant and inexpensive metal, making copper-catalyzed systems highly attractive from an economic standpoint.
Experimental Protocols
Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation of 3-Chloropyridine (A Model for 3-Chloropyrazine)
This protocol is adapted from a patented procedure for the cyanation of 3-chloropyridine.[1]
Materials:
-
3-Chloropyridine (or 3-chloropyrazine)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
5% Ammonium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add potassium ferrocyanide trihydrate (1.32 mmol), 3-chloropyridine (6 mmol), potassium carbonate (6 mmol), and palladium(II) acetate (0.03 mmol).
-
Add 100 mL of N,N-dimethylacetamide and protect the reaction mixture with an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to 120 °C and maintain for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 100 mL of ethyl acetate and filter.
-
Wash the filtrate twice with 80 mL of water and twice with 80 mL of 5% ammonium hydroxide solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the product, 3-cyanopyridine (expected yield ~84%).
Visualizing the Experimental Workflow
Caption: A generalized workflow for the cyanation of 3-chloropyrazine.
Conclusion and Recommendations
The choice of the optimal catalyst system for the cyanation of 3-chloropyrazine depends on a variety of factors including cost, desired reaction conditions, and tolerance to functional groups.
-
For general-purpose, high-yield synthesis , palladium-based catalysts, particularly those employing bulky phosphine ligands like dppf with Zn(CN)₂ or the more environmentally benign K₄[Fe(CN)₆], remain the gold standard. The ligand-free palladium system with K₄[Fe(CN)₆] presents a highly promising, cost-effective, and scalable option.
-
For cost-sensitive applications and large-scale production , nickel-catalyzed systems offer a compelling alternative. While optimization may be required for the specific substrate, their lower cost is a significant advantage.
-
For explorations into milder reaction conditions and alternative reactivity , copper-catalyzed systems, especially with the aid of modern ligands, are worthy of consideration.
It is strongly recommended that researchers perform small-scale screening experiments to identify the most effective catalyst system for their specific needs, taking into account the factors outlined in this guide. The detailed protocols and comparative data provided herein should serve as a solid foundation for such investigations.
References
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). RSC Advances. [Link]
-
Comparison of different catalytic systems in the cyanation reaction. (2024). ResearchGate. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). Química Nova. [Link]
-
Comparison of cyanation reactions. Conditions: Reactions were conducted... (2025). ResearchGate. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011). Organic Letters. [Link]
-
Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different... (2015). ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (2007).
-
Catalytic Cyanation of C−N Bonds with CO2/NH3. (2022). ACS Catalysis. [Link]
-
Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. (2010). Organic Letters. [Link]
-
Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. (2015). RSC Advances. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (2003). Journal of Organometallic Chemistry. [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). Molecules. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010).
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2011). Synlett. [Link]
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- 1. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Antimycobacterial Activity: 3-Chloropyrazine-2-carbonitrile Derivatives Versus Pyrazinamide
A Guide for Drug Development Professionals
The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates an urgent and continuous search for novel therapeutic agents. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is uniquely effective against semi-dormant bacilli residing in acidic intracellular environments, a crucial factor in shortening treatment duration. However, PZA resistance, primarily linked to mutations in the bacterial enzyme responsible for its activation, poses a significant clinical challenge. This has spurred the investigation of new chemical scaffolds that can either potentiate existing therapies or offer alternative mechanisms of action.
This guide provides a comparative analysis of a promising class of compounds, the 3-chloropyrazine-2-carbonitrile derivatives, against the established drug, pyrazinamide. We will delve into their respective mechanisms of action, present comparative experimental data on their efficacy and cytotoxicity, and provide detailed protocols for their synthesis and evaluation. This information is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to assess the potential of this chemical series in the anti-TB drug discovery pipeline.
Mechanistic Divergence: A Key Advantage
A critical aspect of any new anti-TB candidate is its mechanism of action, particularly whether it differs from existing drugs. This divergence can overcome pre-existing resistance. Pyrazinamide and the investigated this compound derivatives operate via distinct biochemical pathways.
Pyrazinamide (PZA): A Prodrug with Multiple Targets
PZA is a prodrug that requires activation within the mycobacterial cell.[1][2][3] It passively diffuses into the bacillus, where the enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[2][3][4] The accumulation of POA in the acidic cytoplasm is thought to disrupt membrane potential and interfere with energy production.[1][4] Further studies have indicated that POA also inhibits fatty acid synthase I (FAS I), crucial for mycolic acid synthesis, and disrupts the vital process of trans-translation by binding to the ribosomal protein S1 (RpsA).[1][2] Resistance to PZA most commonly arises from mutations in the pncA gene, which prevent the drug's activation.[2][3]
This compound Derivatives: Targeting Mycolic Acid Synthesis
The derivatives discussed in this guide, specifically 3-benzylaminopyrazine-2-carboxamides synthesized from a this compound precursor, are hypothesized to act on a different, yet critical, pathway.[1] Molecular docking studies suggest that these compounds are potential inhibitors of the M. tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA).[1] InhA is a key enzyme in the FAS-II pathway, responsible for the elongation of fatty acids that form mycolic acids, the defining lipid component of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[1] This mechanism is shared with the first-line drug isoniazid, although the binding interactions of these pyrazine derivatives within the InhA active site are distinct. This alternative mechanism makes them promising candidates for treating PZA-resistant TB strains.
Figure 1. Contrasting mechanisms of action of Pyrazinamide and a representative derivative.
Comparative In Vitro Efficacy
The antimycobacterial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the in vitro activity of a series of 3-benzylaminopyrazine-2-carboxamides against the reference strain M. tuberculosis H37Rv, with PZA and isoniazid included for comparison.[1]
Table 1: Antimycobacterial Activity against M. tuberculosis H37Rv
| Compound | R-Group (Substitution on Benzyl) | MIC (µg/mL) | MIC (µM) |
| 8 | 4-CH₃ | 1.56 | 6 |
| 9 | 4-NH₂ | 6.25 | 26 |
| 4 | 3-CF₃ | 12.5 | 42 |
| 12 | 4-CF₃ | 12.5 | 42 |
| 1 | H (unsubstituted) | ≥100 | >438 |
| Isoniazid (Standard) | N/A | 0.05 - 0.2 | ~0.36 - 1.46 |
| Pyrazinamide (Standard) | N/A | 20 - 100 | ~162 - 812 |
Data sourced from a study by Kašpárková et al. (2017), conducted at an acidic pH of 5.6 to facilitate PZA activity.[1]
From this data, several structure-activity relationships can be deduced. The unsubstituted benzylamino derivative (Compound 1) was inactive, highlighting the importance of substituents on the benzyl ring.[1] Small, electron-donating groups at the para-position, such as methyl (Compound 8) and amino (Compound 9), conferred the most potent activity.[1] In fact, Compound 8, with an MIC of 1.56 µg/mL, demonstrated significantly greater potency than the standard drug pyrazinamide under these acidic assay conditions.[1] Compounds with the strongly electron-withdrawing trifluoromethyl (CF₃) group also showed activity, although they were less potent than the 4-methyl derivative.[1]
Cytotoxicity and Therapeutic Potential
A potent antimycobacterial agent must also be non-toxic to human cells to be considered a viable drug candidate. The therapeutic potential is often quantified by the Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC₅₀) to bioactivity (MIC). A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to host cells.
The most active compounds from the series were tested for cytotoxicity against the human liver carcinoma cell line, HepG2.[1]
Table 2: Cytotoxicity and Selectivity Index
| Compound | R-Group | MIC (µM) vs M. tbc | IC₅₀ (µM) vs HepG2 | Selectivity Index (SI = IC₅₀/MIC) |
| 8 | 4-CH₃ | 6 | ≥250 | >41.7 |
| 9 | 4-NH₂ | 26 | ≥250 | >9.6 |
| 4 | 3-CF₃ | 42 | 34 | <1 |
| 12 | 4-CF₃ | 42 | <50 | ~1.2 |
IC₅₀ is the concentration required to decrease the viability of the cell population to 50%.[1]
The results are highly encouraging for compounds 8 and 9. Both demonstrated low cytotoxicity, with IC₅₀ values exceeding 250 µM.[1] Compound 8, the most potent anti-TB agent, also exhibited the most favorable safety profile, with a selectivity index greater than 41.[1] An SI value above 10 is generally considered a promising indicator for a potential drug. In contrast, the trifluoromethyl-substituted compounds (4 and 12) showed significant cytotoxicity, rendering them less suitable for further development despite their antimycobacterial activity.[1] This underscores the critical balance between optimizing for potency and maintaining a safe therapeutic window.
Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. Here we provide detailed protocols for the synthesis of these derivatives and the in vitro assay used to determine their antimycobacterial activity.
Synthesis of 3-Benzylaminopyrazine-2-carboxamide Derivatives
The synthesis is a two-step process starting from this compound. The first step is a controlled partial hydrolysis of the nitrile group to a carboxamide, followed by a nucleophilic aromatic substitution to introduce the benzylamino moiety.[1]
Step 1: Synthesis of 3-Chloropyrazine-2-carboxamide [1]
-
Prepare a solution of 30% hydrogen peroxide (29 mL) in water (195 mL).
-
Alkalinize the solution to pH 9 using an 8% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to 50°C with stirring.
-
Add this compound (104 mmol) portionwise over 30 minutes.
-
Continue stirring the reaction mixture for an additional 2.5 hours at 55°C. Periodically monitor the pH and adjust to 9 with 8% NaOH solution as needed.
-
Cool the reaction mixture in a refrigerator to induce crystallization.
-
Collect the crude product and recrystallize from ethanol to yield pure 3-chloropyrazine-2-carboxamide.
Step 2: Microwave-Assisted Synthesis of 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8) [1]
-
Place 3-chloropyrazine-2-carboxamide (1.27 mmol), 4-methylbenzylamine (2.54 mmol, 2 equivalents), pyridine (1.27 mmol), and methanol (~5 mL) into a thick-walled microwave reactor tube with a magnetic stir bar.
-
Seal the tube securely.
-
Set the microwave reactor parameters as follows: temperature at 140°C, time of 30 minutes, and power of 200 W.
-
After the reaction is complete, allow the mixture to cool.
-
Adsorb the reaction mixture onto silica gel.
-
Purify the product using preparative flash chromatography with a hexane and ethyl acetate gradient elution.
-
Recrystallize the purified product from ethanol to obtain the final compound.
In Vitro Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)
The REMA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis.[5] It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells.
Figure 2. Workflow for the Resazurin Microtiter Assay (REMA).
Detailed Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth (supplemented with OADC and adjusted to pH 5.6 for PZA comparison). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. This brings the final volume to 200 µL. Include a drug-free well as a positive growth control and a well with sterile broth only as a negative control.
-
Incubation: Seal the plate with a plate sealer and incubate at 37°C for 7 days.
-
Addition of Indicator: Prepare a sterile aqueous solution of resazurin sodium salt (e.g., 0.01% w/v). Add 30 µL of this solution to each well.
-
Second Incubation: Re-seal the plate and incubate for an additional 12-24 hours at 37°C.
-
Reading Results: Visually determine the MIC. The MIC is the lowest drug concentration that prevents the color change from blue (resazurin, no growth) to pink (resorufin, growth).
Conclusion
The exploration of this compound derivatives has yielded promising candidates for the development of new anti-tuberculosis drugs. This guide demonstrates that specific derivatives, such as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8), exhibit superior in vitro potency against M. tuberculosis compared to the established first-line drug, pyrazinamide.
Crucially, these compounds are believed to operate through a different mechanism of action—the inhibition of InhA—which makes them attractive candidates for combating PZA-resistant strains of TB. Furthermore, the most potent derivatives have demonstrated a favorable selectivity index, indicating a promising initial safety profile. While challenges related to optimizing potency while minimizing cytotoxicity remain, the pyrazine scaffold, derived from this compound, represents a validated and highly promising starting point for further medicinal chemistry efforts aimed at combating the global tuberculosis pandemic.
References
-
Kašpárková, A., Zitko, J., Doležal, M., & Odložilová, L. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(3), 405. [Link]
-
Gemechu, A., Giday, M., Worku, A., & Ameni, G. (2013). In vitro anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis strains. BMC complementary and alternative medicine, 13, 291. [Link]
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The international journal of tuberculosis and lung disease, 7(1), 6-21.
-
Kašpárková, A., Zitko, J., Doležal, M., Odložilová, L., & Kubeš, J. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(3), 405. [Link]
-
Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of pyrazinamide action and resistance. Microbiology spectrum, 2(4), 10.1128/microbiolspec.MGM2-0012-2013. [Link]
- Njire, M., & Tan, S. (2014). Mechanisms of pyrazinamide action and resistance. Journal of applied microbiology, 117(5), 1219-1229.
-
ResearchGate. (2020). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloropyrazine-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, 3-Chloropyrazine-2-carbonitrile stands as a pivotal intermediate. Its versatile reactivity makes it a valuable building block for a range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's merits and drawbacks.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily approached through three distinct pathways, each commencing from a different precursor and employing unique reagents and conditions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, safety considerations, and the required purity of the final product. The three principal routes that will be discussed are:
-
Direct Chlorination of Pyrazine-2-carbonitrile: A direct approach involving the electrophilic chlorination of the pyrazine ring.
-
Chlorination of 3-Hydroxypyrazine-2-carboxamide: A two-step process involving the conversion of a hydroxyl group to a chloride and dehydration of a carboxamide to a nitrile.
-
Sandmeyer Reaction of 3-Aminopyrazine-2-carbonitrile: A classical transformation of an amino group to a chloro group via a diazonium salt intermediate.
This guide will dissect each of these methodologies, providing the necessary data and insights to enable an informed decision for your specific synthetic needs.
Route 1: Direct Chlorination of Pyrazine-2-carbonitrile
This method stands out for its directness, utilizing the readily available Pyrazine-2-carbonitrile as the starting material. The key transformation is the regioselective introduction of a chlorine atom at the 3-position of the pyrazine ring.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, often generated in situ or added, acts as the chlorinating agent. The pyrazine ring, being an electron-deficient heterocycle, requires activation or harsh conditions for electrophilic substitution. The presence of the electron-withdrawing nitrile group at the 2-position further deactivates the ring, making the choice of a potent chlorinating system crucial.
Experimental Protocol
A representative procedure for the synthesis of this compound from Pyrazine-2-carbonitrile is as follows[1][2]:
-
To a solution of Pyrazine-2-carbonitrile (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (4.0 eq) to the cooled solution over a period of 10-15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Workflow
Caption: Workflow for the direct chlorination of Pyrazine-2-carbonitrile.
Route 2: Chlorination of 3-Hydroxypyrazine-2-carboxamide
This two-step route offers an alternative starting from 3-Hydroxypyrazine-2-carboxamide. The synthesis involves the simultaneous chlorination of the hydroxyl group and dehydration of the carboxamide to a nitrile.
Mechanistic Insights
Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate with the hydroxyl group, which is subsequently displaced by a chloride ion. Concurrently, the carboxamide is converted to the nitrile by dehydration, also facilitated by POCl₃. The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction.
Experimental Protocol
A typical experimental procedure for this route is detailed below:
-
Suspend 3-Hydroxypyrazine-2-carboxamide (1.0 eq) in a high-boiling point solvent like chlorobenzene.
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction for completion.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and water to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Visualization of the Workflow
Caption: Workflow for the synthesis from 3-Hydroxypyrazine-2-carboxamide.
Route 3: Sandmeyer Reaction of 3-Aminopyrazine-2-carbonitrile
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens. This route utilizes 3-Aminopyrazine-2-carbonitrile as the starting material.
Mechanistic Overview
The reaction proceeds in two key stages. First is the diazotization of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. In the second stage, the diazonium salt is treated with a copper(I) chloride solution, which catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas. The reaction is believed to proceed through a radical mechanism[3].
Experimental Protocol
A plausible experimental protocol for the Sandmeyer reaction is as follows, based on general procedures for similar substrates[4]:
-
Diazotization:
-
Dissolve 3-Aminopyrazine-2-carbonitrile (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2-1.5 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of the Workflow
Caption: Workflow for the Sandmeyer reaction of 3-Aminopyrazine-2-carbonitrile.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Parameter | Route 1: Direct Chlorination | Route 2: Chlorination of Hydroxy-amide | Route 3: Sandmeyer Reaction |
| Starting Material | Pyrazine-2-carbonitrile | 3-Hydroxypyrazine-2-carboxamide | 3-Aminopyrazine-2-carbonitrile |
| Key Reagents | SO₂Cl₂, DMF | POCl₃, DIPEA | NaNO₂, HCl, CuCl |
| Typical Yield | ~51%[2] | ~79% | 10-69% (for analogous compounds)[4] |
| Reaction Time | 5-6 hours | 12-16 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 90-100 °C | 0-5 °C to 50-60 °C |
| Scalability | Feasible | Demonstrated up to 100g scale | Generally good for industrial scale |
| Safety Concerns | SO₂Cl₂ is corrosive and toxic. | POCl₃ is highly corrosive and reacts violently with water. | Diazonium salts can be explosive if isolated; requires careful temperature control. |
| Work-up/Purification | Aqueous work-up, column chromatography. | Careful quenching of POCl₃, aqueous work-up, column chromatography. | Aqueous work-up, column chromatography. |
Discussion of Advantages and Disadvantages
Route 1: Direct Chlorination
-
Advantages:
-
Utilizes a commercially available and relatively inexpensive starting material.
-
A single-step transformation, which can be procedurally simpler.
-
-
Disadvantages:
-
Moderate yields are typically obtained.
-
The use of sulfuryl chloride requires careful handling due to its corrosive and toxic nature.
-
Potential for the formation of over-chlorinated byproducts, which may complicate purification.
-
Route 2: Chlorination of 3-Hydroxypyrazine-2-carboxamide
-
Advantages:
-
Generally provides higher yields compared to the direct chlorination route.
-
The starting material, while requiring synthesis, can be prepared from accessible precursors.
-
This route has been shown to be scalable.
-
-
Disadvantages:
-
Requires a two-step transformation from the hydroxyl-amide precursor.
-
Phosphorus oxychloride is a hazardous reagent that requires stringent safety precautions, especially during quenching on a large scale.
-
Longer reaction times at elevated temperatures.
-
Route 3: Sandmeyer Reaction
-
Advantages:
-
A well-established and reliable transformation for introducing a chloro group.
-
The starting material, 3-aminopyrazine-2-carbonitrile, can be synthesized from readily available precursors.
-
The reaction conditions are relatively mild.
-
-
Disadvantages:
-
The diazotization step requires strict temperature control to prevent the decomposition of the diazonium salt, which can be explosive if allowed to dry.
-
Yields can be variable depending on the substrate and reaction conditions.
-
The use of copper salts can lead to metal contamination in the final product, which may require additional purification steps for pharmaceutical applications.
-
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is a strategic decision that balances yield, cost, safety, and scalability.
-
For small-scale laboratory synthesis where the starting material is readily available, the Direct Chlorination (Route 1) offers a quick and straightforward option, despite its moderate yield.
-
For larger-scale production where higher yields are critical, the Chlorination of 3-Hydroxypyrazine-2-carboxamide (Route 2) is a more attractive option, provided that the necessary safety infrastructure is in place to handle phosphorus oxychloride. Its demonstrated scalability is a significant advantage.
-
The Sandmeyer Reaction (Route 3) represents a viable alternative, particularly if the amino-substituted precursor is readily accessible or can be prepared economically. Its reliability and mild conditions are appealing, but careful control of the diazotization step is non-negotiable.
Ultimately, the ideal route will depend on the specific context of the synthesis. It is recommended that researchers and process chemists evaluate each method based on their available resources, expertise, and the specific requirements of their project. This guide provides the foundational data and insights to support a well-informed and scientifically sound decision-making process.
References
- P., S. S., & V., P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 937-969.
- Herrick, J. (2023, February 22). Synthesis and Research Applications of this compound in Drug Discovery. BenchChem.
-
Sandmeyer Reaction (Class 12th). (n.d.). Scribd. Retrieved from [Link]
- Jandourek, O., et al. (2017).
Sources
Validating the Certificate of Analysis (COA) for Commercial 3-Chloropyrazine-2-carbonitrile
Executive Summary
3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) is a critical electrophilic scaffold used in the synthesis of kinase inhibitors (e.g., Acalabrutinib) and diverse pyrazine derivatives.[1][2][3][4] While commercial Certificates of Analysis (COA) frequently claim purities >97%, they often rely on HPLC "Area %" detection at 254 nm. This method systematically fails to detect inorganic salts, residual moisture, and non-UV-active hydrolysis byproducts.
This guide provides an objective comparison between Standard Commercial Grade and In-House Validated Material , demonstrating how "hidden" impurities cause catastrophic failure in downstream nucleophilic aromatic substitutions (
Part 1: The Criticality of Validation (The "Why")
The pyrazine ring in this compound is highly electron-deficient, activated by both the ortho-nitrile group and the ring nitrogens. This makes the C-3 chlorine atom an excellent leaving group.[5] However, this same reactivity renders the molecule susceptible to hydrolysis upon storage, converting the nitrile (-CN) to a primary amide (-CONH
The COA Trap: Most vendors report purity using HPLC-UV.
-
Blind Spot 1: Hydrolysis products (amides) often co-elute or have different extinction coefficients, skewing "Area %" calculations.
-
Blind Spot 2: The synthesis often involves phosphorus oxychloride (
) or sulfonyl chlorides. Residual acidic salts are invisible to UV but degrade the reagent over time. -
Blind Spot 3: Moisture content (often 1-5% in older batches) is not detected by standard HPLC but destroys stoichiometry in water-sensitive couplings.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway that standard COAs often miss.
Figure 1: Degradation pathways. The amide impurity (yellow) is the most common "silent killer" in commercial batches.
Part 2: Analytical Comparison (The "What")
We compared three batches of this compound:
-
Vendor A (Budget): Sourced from a bulk aggregator (Claim: 98%).
-
Vendor B (Premium): Sourced from a specialized heterocyclic manufacturer (Claim: 99%).
-
Internal Standard: Vendor A material, recrystallized in-house (DCM/Hexane) and dried over
.
Comparative Data Table
| Metric | Vendor A (Budget) | Vendor B (Premium) | Internal Standard (Ref) | Method of Detection |
| COA Claim | 98.0% | 99.1% | N/A | Vendor HPLC (Area %) |
| Visual Appearance | Dark Yellow/Orange Solid | Pale Yellow Solid | Off-white Crystalline Solid | Visual Inspection |
| HPLC Purity (254nm) | 97.5% | 98.8% | 99.5% | Reverse Phase C18 |
| qNMR Purity (wt%) | 89.4% | 96.2% | 99.1% | |
| Water Content | 2.1% | 0.4% | <0.1% | Karl Fischer Titration |
| Major Impurity | 6.5% Amide Derivative | 1.2% Amide Derivative | Not Detected | |
| 62% (Dark Tar) | 88% (Clean) | 94% (Clean) | Reaction with Morpholine |
Analysis:
-
Vendor A failed significantly. While HPLC showed 97.5%, the qNMR revealed the true purity was only ~89%. The remaining mass was water and inorganic salts (invisible to UV) and the amide impurity (which has a lower extinction coefficient than the nitrile).
-
Vendor B was acceptable for most applications but still showed signs of aging (amide formation).
Part 3: Performance Benchmarking (The "So What")
To prove the impact of the impurities identified above, we performed a standard aminolysis reaction.
Protocol: 1.0 eq this compound + 1.1 eq Morpholine + 2.0 eq
-
Internal Standard Result: The reaction proceeded to completion in 30 minutes. The solution remained clear/pale yellow. Isolated yield: 94% .
-
Vendor A Result: The reaction turned black immediately upon adding
. TLC showed streaking. Isolated yield: 62% .-
Mechanism of Failure: The amide impurity in Vendor A is less reactive toward
but possesses acidic protons on the amide nitrogen. These quench the base ( ) and facilitate polymerization/tarring of the pyrazine ring.
-
Part 4: The Validation Protocol (The "How")
Do not rely on the vendor COA. Follow this internal validation SOP before committing material to GMP or high-value synthesis.
Workflow Diagram
Figure 2: Recommended validation workflow. qNMR is the primary gatekeeper.
Step 1: Quantitative NMR (qNMR) - The Gold Standard
HPLC is insufficient for this compound. qNMR provides absolute weight purity.
-
Solvent:
(Solubility is excellent; prevents volatile loss). -
Internal Standard: Maleic Acid (High purity, distinct singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene. -
Relaxation Delay (
): Set to 30 seconds (Critical for accurate integration of the pyrazine protons). -
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight.[4][5][6][7][8][9][10]
Step 2: Functional Stress Test
If qNMR is unavailable, use this rapid chemical check.
-
Dissolve 50 mg of the sample in 1 mL THF.
-
Add 50 µL Morpholine.
-
Pass Criteria: Solution warms slightly, remains pale yellow/clear. TLC (50% EtOAc/Hex) shows clean conversion to a lower
spot in <1 hour. -
Fail Criteria: Solution turns black/brown immediately; precipitate forms (indicating acid salts reacting with amine).
Step 3: Purification (If Validation Fails)
If the batch fails (common with bulk suppliers):
-
Dissolve crude material in minimal Dichloromethane (DCM).
-
Wash rapidly with cold 5%
(removes acidic salts). -
Dry organic layer over
. -
Concentrate and add Hexane dropwise until turbid.
-
Crystallize at 4°C. Filtration yields white/off-white needles.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
ChemicalBook. (2023). "this compound Product Properties and Synthesis."
-
National Institutes of Health (NIH). (2012). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC - NCBI.
-
Santa Cruz Biotechnology. "this compound Safety Data Sheet and Handling."
Sources
- 1. This compound CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 55557-52-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 55557-52-3 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloropyrazine-2-carbonitrile
Executive Safety Summary
Compound: 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) Primary Hazard Class: High Acute Toxicity (Dermal/Inhalation) .[1][2][3] Critical Warning: Leading suppliers (e.g., Sigma-Aldrich) classify this compound with H310 + H330 (Fatal in contact with skin or if inhaled) .[1] While some vendors label it merely "Harmful," you must adopt the conservative "Fatal" safety posture for all experimental planning. Immediate Action: Do not handle on an open bench. All solid and solution-phase manipulations must occur within a certified chemical fume hood.[1]
Physicochemical Risk Profile
To handle this compound safely, you must understand the causality of its toxicity and physical behavior.
-
Lipophilicity & Dermal Penetration: The pyrazine ring, combined with a chlorine substituent, increases the molecule's lipophilicity (LogP ~1.0).[1] This allows it to penetrate the stratum corneum (outer skin layer) rapidly, carrying the toxic nitrile moiety into the systemic circulation. This is the mechanistic basis for the H310 (Fatal in contact with skin) classification.
-
Low Melting Point (45–47 °C): This solid melts at slightly above ambient temperatures.[1] Friction during weighing or heat from solubilization can cause the solid to become tacky or sublime, generating invisible aerosols that bypass standard dust masks.
-
Hydrolytic Instability: The nitrile group (-CN) at the 2-position is electron-deficient due to the adjacent nitrogen atoms and the chlorine at position 3.[1] In the presence of strong acids or bases, this can hydrolyze, potentially releasing toxic species. Keep the environment neutral.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for H310 compounds. You must upgrade your barrier protection as follows:
| Body Area | Standard Requirement | Enhanced Requirement for this compound | Technical Rationale |
| Respiratory | N95 Mask | Fume Hood (Face Velocity >100 fpm) | N95s do not stop organic vapors.[1] The compound's volatility near its melting point requires active ventilation. |
| Hand Protection (Solids) | Single Nitrile Glove | Double Nitrile (min 5 mil outer) | Solids are less permeating, but static cling can contaminate wrists.[1] Double gloving allows outer glove removal without skin exposure. |
| Hand Protection (Solutions) | Single Nitrile Glove | Silver Shield / Laminate Liner under Nitrile | Chlorinated aromatics can degrade nitrile rubber.[1] Laminate films provide broad-spectrum chemical resistance against permeation.[1] |
| Eye/Face | Safety Glasses | Chemical Goggles + Face Shield | Required during solubilization. "Fatal if inhaled/absorbed" means a splash to the face is a life-threatening event, not just an injury.[1] |
| Body | Lab Coat | Tyvek® Sleeves or Apron | Cotton lab coats absorb liquids, holding the toxin against the skin. Impervious Tyvek prevents this "poultice effect." |
Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
Goal: Prevent inhalation of micro-particles and sublimation vapors.[1]
-
Engineering Control: Verify fume hood certification. Lower sash to the marked safety position.
-
Static Control: Use an antistatic gun or ionizer on the weighing boat. This compound is a crystalline solid that charges easily; static repulsion can scatter lethal dust onto your gloves.
-
Containment: Place the analytical balance inside the hood. If this is impossible, tare a vial inside the hood, add the solid, cap it tightly, and then move it to the balance. Never transport an open boat of this solid across the lab.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/DCM), followed by a soap-water wipe.[1] Dispose of wipes as hazardous solid waste.
Protocol B: Solubilization & Reaction
Goal: Mitigate splash risk and exotherm management.
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), add solvent slowly.[1] The heat of solvation can warm the mixture toward the compound's melting point (45°C), increasing vapor pressure.
-
Syringe Transfer: Do not pour solutions. Use a luer-lock syringe for transfers to prevent drips.[1]
-
Reaction Monitoring: If heating is required, use a closed system (condenser with nitrogen balloon). Never heat this compound in an open flask.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Time is critical. Do not waste time looking for a neutralizer. Flush with water for 15 minutes immediately. Remove contaminated clothing while under the shower.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, emergency responders must use SCBA.
-
Cyanide Note: While this is a nitrile, it does not release free cyanide as rapidly as inorganic salts (e.g., NaCN).[1] However, in a fire or metabolic breakdown, cyanide toxicity is a risk.[1] Ensure medical personnel are aware it is a Nitrile source.
Disposal Strategy
-
Segregation: Do not mix with oxidizers (risk of violent reaction) or strong acids (risk of HCN generation).[1][4]
-
Waste Stream: Classify as "Halogenated Organic Solvent Waste" if in solution. If solid, label as "Toxic Solid Waste - Fatal Dermal Hazard." [1]
-
Container: Use high-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic.
Process Visualization
Figure 1: Safety Decision Logic
Caption: Decision tree for selecting PPE and Engineering controls based on the state of matter.
[1]
Figure 2: Emergency Response Workflow
Caption: Immediate actions required upon accidental exposure.
[1]
References
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: this compound. Merck KGaA.[3] [1]
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [1]
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for chlorinated solvent/nitrile incompatibility).
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Chlorinated Nitriles. (General handling for class H310/H330 nitriles).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
